Product packaging for (+)-Sparteine(Cat. No.:CAS No. 492-08-0)

(+)-Sparteine

Katalognummer: B1678271
CAS-Nummer: 492-08-0
Molekulargewicht: 234.38 g/mol
InChI-Schlüssel: SLRCCWJSBJZJBV-TUVASFSCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(+)-Sparteine is a chiral quinolizidine alkaloid that serves as a crucial tool in advanced chemical research. Its primary research value lies in its application as a chiral ligand, particularly in asymmetric syntheses involving organolithium reagents, where it helps control the stereochemistry of reactions to produce enantiomerically enriched compounds . While the (-)-sparteine enantiomer is known from literature to exhibit Class 1a antiarrhythmic properties by acting as a sodium channel blocker in the cardiovascular system , the specific pharmacological profile of this compound for therapeutic use is not well-defined and remains an area for scientific investigation. Researchers should consult the product's Certificate of Analysis for specific enantiomeric purity and properties. This product is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. All necessary safety data sheets (SDS) should be consulted and proper handling protocols followed in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N2 B1678271 (+)-Sparteine CAS No. 492-08-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRCCWJSBJZJBV-TUVASFSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317646
Record name (+)-Sparteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492-08-0, 90-39-1
Record name (+)-Sparteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pachycarpine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Sparteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sparteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-Sparteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

total synthesis of (+)-sparteine from commercially available starting materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Sparteine, the unnatural enantiomer of the naturally occurring (-)-sparteine, is a valuable chiral ligand in asymmetric synthesis. Its limited availability from natural sources has spurred the development of various total syntheses. This technical guide provides an in-depth analysis of prominent and efficient total syntheses of this compound, commencing from commercially available starting materials. Detailed experimental protocols for key transformations, comprehensive quantitative data, and visual representations of the synthetic pathways are presented to serve as a valuable resource for researchers in the field of organic synthesis and drug development. This document focuses on the seminal asymmetric synthesis by Aubé and a more recent, concise approach adaptable from the work of O'Brien, alongside a highly efficient racemic synthesis by Reisman, providing a comparative overview of the current state-of-the-art.

Introduction

Sparteine is a tetracyclic lupin alkaloid that has found significant application as a chiral diamine ligand in a multitude of stereoselective transformations. While the (-)-enantiomer is readily available from natural sources such as Scotch broom (Cytisus scoparius), the (+)-enantiomer is not easily obtained. The demand for this compound, to access the opposite enantiomers of synthetic targets, has driven the development of several elegant total syntheses. This guide will detail the strategic approaches and experimental methodologies for the synthesis of this compound from readily accessible starting materials.

Asymmetric Total Synthesis of this compound (Aubé, 2002)

The first asymmetric total synthesis of this compound was reported by Aubé and coworkers in 2002.[1][2] This 15-step synthesis commences with commercially available 2,5-norbornadione and proceeds with an overall yield of 15.7%.[1] Key transformations in this route include an intramolecular Schmidt reaction and a photo-Beckmann rearrangement to construct the tetracyclic core.

Synthetic Pathway

The synthesis begins with the protection of one of the carbonyl groups of 2,5-norbornadione, followed by a series of functional group manipulations to install the necessary appendages for the key cyclization reactions. The first key ring-forming step is an intramolecular Schmidt reaction, which forms one of the piperidine rings. The second crucial step is a photo-Beckmann rearrangement, which ingeniously forms the final piperidine ring and sets the stage for the completion of the synthesis.

Aubé_Sparteine_Synthesis A 2,5-Norbornadione B Intermediate 1 A->B Protection & Functionalization C Intermediate 2 (after several steps) B->C Chain Elongation D Key Azido Ketone C->D Azide Installation E Lactam Intermediate D->E Intramolecular Schmidt Reaction F Key Oxime Intermediate E->F Functional Group Manipulation & Oximation G Bislactam Intermediate F->G Photo-Beckmann Rearrangement H This compound G->H Reduction OBrien_Sparteine_Synthesis A Ethyl 7-iodohept-2-enoate & Chiral Amine B Amino Ester Intermediate A->B C α,β-Unsaturated Amino Ester B->C D Key Diester Intermediate B->D Michael Addition C->D E Dicyclic Lactam D->E Cyclization F Tetracyclic Bislactam E->F Second Cyclization G This compound F->G Reduction Reisman_Sparteine_Synthesis A Pyridine & Glutaryl Chloride B Quinolizidine Intermediate A->B Dearomative Annulation / Methanol Quench C Key Ester Intermediate B->C Reduction & Protection D N-Alkylated Glutarimide C->D Alkylation E Tetracyclic Ketolactam D->E Intramolecular Enolate Addition F (±)-Sparteine E->F Reduction

References

Spectroscopic Properties and Characterization of (+)-Sparteine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Sparteine is a tetracyclic bis-quinolizidine alkaloid, a natural product that has garnered significant interest in synthetic and medicinal chemistry. Its rigid, chiral structure makes it a valuable chiral ligand in asymmetric synthesis. A thorough understanding of its spectroscopic properties is paramount for its identification, quality control, and for studying its interactions in various chemical and biological systems. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including detailed data and experimental protocols for key analytical techniques.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. It is important to note that while extensive research has been conducted on sparteine and its derivatives, specific, comprehensive, and publicly available datasets for this compound are limited. The data presented here is compiled from various sources and should be used as a reference.

¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Solvent
Data not available in a comprehensive tabular format in the searched literature.

Note: While general ¹H NMR spectra of sparteine are referenced in the literature, a detailed table of chemical shifts and coupling constants for this compound could not be definitively compiled from the available search results. A study by ResearchGate provides a comparison of chemical shifts for sparteine in different solvents, but the specific data table was not accessible[1].

¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Carbon Chemical Shift (δ) ppm Solvent
Data not available in a comprehensive tabular format in the searched literature.
Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment
~2950 - 2850StrongC-H stretching (alkane)
~1470 - 1350MediumC-H bending (alkane)
~1300 - 1000Medium-StrongC-N stretching (amine)

Note: The FT-IR spectrum of sparteine is expected to be dominated by C-H and C-N vibrations. Specific peak values for this compound are not detailed in the available literature, but characteristic absorption ranges for alkanes and amines provide a general expectation.[5][6]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. For this compound (C₁₅H₂₆N₂), the expected molecular weight is approximately 234.38 g/mol .

m/z Relative Intensity (%) Assignment
234[M]⁺ (Molecular Ion)
Specific fragmentation data for this compound is not readily available.

Note: The fragmentation of sparteine derivatives has been studied, but a detailed fragmentation pattern for this compound under standard electron ionization (EI) conditions was not found in the searched literature. Fragmentation is expected to involve the cleavage of the quinolizidine rings.[7][8][9]

Circular Dichroism (CD) Spectroscopy Data

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light.

Wavelength (nm) Molar Ellipticity [θ] (deg cm² dmol⁻¹) Solvent
Specific CD spectral data for pure this compound is not readily available.

Note: While the application of CD spectroscopy to sparteine alkaloids has been reported, specific spectral data for this compound is not provided in a readily accessible format. A study on chiral carbon nanoparticles surface-passivated with this compound reported CD peaks at 195-220 nm, but this is characteristic of the nanoparticle system, not the free molecule.[10]

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound. These protocols are based on general best practices and should be optimized for the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or benzene-d₆ (C₆D₆)) in a clean, dry vial. The choice of solvent can influence chemical shifts[1].

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter[11][12].

  • Cap the NMR tube securely.

2. ¹H NMR Spectroscopy Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl₃ (unless otherwise specified).

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm.

    • Number of Scans (NS): 16-64 (adjust for desired signal-to-noise ratio).

    • Relaxation Delay (D1): 1-5 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals and determine multiplicities and coupling constants.

3. ¹³C NMR Spectroscopy Protocol:

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

  • Solvent: CDCl₃ (unless otherwise specified).

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm.

    • Number of Scans (NS): 1024 or higher (due to the low natural abundance of ¹³C).

    • Relaxation Delay (D1): 2 seconds.

  • Processing:

    • Apply a Fourier transform.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained[13].

  • Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet[13].

2. FT-IR Spectroscopy Protocol:

  • Instrument: FT-IR Spectrometer.

  • Mode: Transmission.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet containing the sample in the sample holder.

    • Record the sample spectrum.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL[14].

  • If necessary, filter the final solution before injection.

2. Mass Spectrometry Protocol (ESI-MS):

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+), as sparteine contains basic nitrogen atoms that are readily protonated.

  • Infusion: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

  • Acquisition Parameters:

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • For tandem MS (MS/MS) to study fragmentation, select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID).

Circular Dichroism (CD) Spectroscopy

1. Sample Preparation:

  • Dissolve this compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or water). The choice of solvent is critical as it must not absorb in the wavelength range of interest[15].

  • Prepare a solution with a concentration that results in an absorbance of approximately 0.8 at the wavelength of maximum absorption[16]. This typically corresponds to a concentration in the range of 0.1-1 mg/mL.

  • Use a quartz cuvette with a suitable path length (e.g., 0.1 cm or 1 cm)[15].

2. CD Spectroscopy Protocol:

  • Instrument: CD Spectropolarimeter.

  • Procedure:

    • Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region[17].

    • Record a baseline spectrum of the solvent in the same cuvette.

    • Record the CD spectrum of the this compound solution.

  • Acquisition Parameters:

    • Wavelength Range: Typically 190-300 nm for electronic transitions.

    • Bandwidth: 1 nm.

    • Scan Speed: 50-100 nm/min.

    • Data Pitch: 0.1-0.5 nm.

    • Accumulations: 3-5 scans to improve signal-to-noise.

  • Processing: The instrument software will subtract the baseline spectrum from the sample spectrum to yield the final CD spectrum. The data is typically reported in millidegrees (mdeg) and can be converted to molar ellipticity.

Visualization of Biosynthetic Pathway

The biosynthesis of sparteine from L-lysine is a key pathway in lupin alkaloids. The following diagram illustrates the proposed biosynthetic route.

Sparteine_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Piperideine Δ¹-Piperideine Cadaverine->Piperideine Oxidative Deamination Intermediate1 Dimeric Intermediate Piperideine->Intermediate1 Dimerization Intermediate2 Trimeric Intermediate Intermediate1->Intermediate2 + Δ¹-Piperideine Oxosparteine 17-Oxosparteine Intermediate2->Oxosparteine Cyclization Sparteine This compound Oxosparteine->Sparteine Reduction

Biosynthesis of this compound from L-Lysine.

Conclusion

The spectroscopic characterization of this compound is essential for its application in research and development. This guide provides a framework for understanding and performing the necessary analytical techniques. While comprehensive, tabulated spectral data for this compound remains somewhat elusive in the public domain, the provided protocols offer a robust starting point for obtaining high-quality data. The continued investigation and sharing of such data will be invaluable to the scientific community.

References

Computational Modeling of (+)-Sparteine-Metal Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Sparteine, a naturally occurring chiral diamine, and its synthetic surrogates are pivotal ligands in asymmetric catalysis, facilitating a myriad of stereoselective transformations. The intricate relationship between the three-dimensional structure of this compound-metal complexes and their catalytic activity necessitates a deep understanding of their electronic and steric properties. Computational modeling, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating reaction mechanisms, predicting enantioselectivity, and guiding the rational design of novel catalysts. This technical guide provides a comprehensive overview of the computational modeling of this compound-metal complexes, detailing established theoretical protocols, experimental validation techniques, and data presentation standards for researchers in academia and the pharmaceutical industry.

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Chiral catalysts, particularly those based on transition metal complexes with chiral ligands, offer an efficient and elegant solution. This compound, with its rigid C2-symmetric bicyclic skeleton, has proven to be a highly effective chiral ligand for a variety of metals, including palladium, copper, and zinc, in asymmetric synthesis.

Computational chemistry provides a powerful lens through which to examine the subtle, yet critical, factors that govern the efficacy of these catalytic systems. By simulating the structures and energies of reactants, transition states, and products, researchers can gain unprecedented insights into the origins of stereoselectivity. This guide will walk through the essential aspects of modeling this compound-metal complexes, from initial complex synthesis and characterization to the intricacies of computational prediction of catalytic outcomes.

Experimental Protocols

Accurate computational models are fundamentally reliant on robust experimental data for validation. The following sections detail the key experimental procedures for the synthesis and characterization of this compound-metal complexes.

Synthesis of this compound-Metal Halide Complexes

The synthesis of simple this compound-metal halide complexes, such as with copper(II) chloride or zinc(II) chloride, is a foundational step.

Materials:

  • This compound

  • Anhydrous metal chloride (e.g., CuCl₂, ZnCl₂)

  • Anhydrous solvent (e.g., ethanol, dichloromethane)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere, dissolve this compound in the anhydrous solvent in a Schlenk flask.

  • In a separate Schlenk flask, dissolve the anhydrous metal chloride in the same solvent.

  • Slowly add the metal chloride solution to the this compound solution with constant stirring.

  • A precipitate of the this compound-metal complex will typically form.

  • Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure complete reaction.

  • Isolate the solid product by filtration under inert atmosphere.

  • Wash the precipitate with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.

  • Dry the complex under vacuum to obtain the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the coordination of this compound to the metal center and for assessing the purity of the complex.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • Appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Prepare an NMR sample by dissolving a small amount of the synthesized complex in the chosen deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the spectra for shifts in the proton and carbon signals of the sparteine ligand upon coordination to the metal. Coordination typically leads to downfield shifts of the signals for the protons and carbons near the nitrogen atoms.

  • For paramagnetic complexes (e.g., some Cu(II) complexes), specialized NMR techniques may be required due to significant peak broadening.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the complex, including precise bond lengths and angles, which are essential for validating computational models.

Procedure:

  • Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, high-resolution structure.

Computational Modeling Protocol

Density Functional Theory (DFT) is the most widely used computational method for studying transition metal complexes due to its balance of accuracy and computational cost.

Software and Hardware

A variety of quantum chemistry software packages can be used for these calculations, including Gaussian, ORCA, and ADF. Access to high-performance computing resources is typically required for timely completion of calculations, especially for larger systems and reaction pathways.

Model Construction

The initial 3D coordinates of the this compound-metal complex can be obtained from experimental X-ray crystal structures or built using molecular modeling software.

Level of Theory: Functional and Basis Set Selection

The choice of DFT functional and basis set is critical for obtaining accurate results.

  • Functional: The B3LYP hybrid functional is a popular and often reliable choice for transition metal complexes.[1] Other functionals, such as M06-L, may also provide good results.

  • Basis Set: A mixed basis set approach is commonly employed. For the metal atom (e.g., Cu, Zn, Pd), a basis set with an effective core potential (ECP), such as LANL2DZ, is often used. For the lighter atoms (C, H, N, Cl), a Pople-style basis set like 6-31G(d) or a more flexible basis set like 6-311+G(d,p) is recommended.

Geometry Optimization

The initial structure of the complex is optimized to find the lowest energy conformation. This is a crucial step to ensure that the calculated properties correspond to a stable structure. Frequency calculations should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Solvation Effects

Reactions are typically carried out in solution, so it is important to account for the effect of the solvent in the calculations. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to incorporate bulk solvent effects.[1]

Calculation of Properties

Once the geometry is optimized, various properties can be calculated, including:

  • Thermodynamic properties: Enthalpy, Gibbs free energy.

  • Spectroscopic properties: NMR chemical shifts, vibrational frequencies (for comparison with IR and Raman spectra).

  • Electronic properties: Molecular orbital energies, charge distributions.

Data Presentation

Clear and concise presentation of quantitative data is essential for comparison and analysis.

Table 1: Comparison of Experimental and DFT-Calculated Geometrical Parameters for a this compound-Metal Complex
ParameterBond/AngleExperimental (Å or °)DFT-Calculated (Å or °)% Difference
Bond Lengths M-N1ValueValueValue
M-N2ValueValueValue
M-Cl1ValueValueValue
M-Cl2ValueValueValue
Bond Angles N1-M-N2ValueValueValue
Cl1-M-Cl2ValueValueValue
N1-M-Cl1ValueValueValue

Note: Experimental values are typically obtained from X-ray crystallography. DFT-calculated values are from the optimized geometry.

Table 2: Calculated Energies for a Catalytic Reaction Step
SpeciesElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
ReactantsValueValue0.0
Transition StateValueValueValue
ProductsValueValueValue

Visualization of Workflows and Pathways

Visual representations of experimental and computational workflows, as well as reaction pathways, can greatly enhance understanding.

Experimental Workflow

Experimental_Workflow cluster_synthesis Complex Synthesis cluster_characterization Characterization S1 This compound + Metal Salt S2 Reaction in Anhydrous Solvent S1->S2 S3 Isolation & Purification S2->S3 C1 NMR Spectroscopy S3->C1 Sample C2 X-ray Crystallography S3->C2 Crystals

Experimental workflow for synthesis and characterization.
Computational Modeling Workflow

Computational_Workflow Start Initial Structure (from X-ray or built) DFT_Setup Select Functional & Basis Set (e.g., B3LYP/LANL2DZ/6-31G(d)) Start->DFT_Setup Geom_Opt Geometry Optimization DFT_Setup->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Validation Verify Minimum (No Imaginary Frequencies) Freq_Calc->Validation Validation->Geom_Opt Invalid Solvation Add Solvation Model (e.g., PCM) Validation->Solvation Valid Property_Calc Calculate Properties (Energies, Spectra, etc.) Solvation->Property_Calc Analysis Data Analysis & Comparison with Experiment Property_Calc->Analysis

General workflow for DFT calculations.
Catalytic Cycle for Enantioselective Reaction

Catalytic_Cycle Cat [this compound]M-X Intermediate1 [this compound]M(Substrate) Cat->Intermediate1 + Substrate Substrate Substrate TS Transition State (Enantioselectivity Determining Step) Intermediate1->TS Intermediate2 [this compound]M(Product) TS->Intermediate2 Intermediate2->Cat - Product Product Product

References

The Elusive Enantiomer: A Technical Guide to the Discovery and Natural Sources of (+)-Sparteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparteine, a tetracyclic quinolizidine alkaloid, has garnered significant attention in the fields of pharmacology and asymmetric synthesis. While the (-)-enantiomer is well-documented and commercially available, its dextrorotatory counterpart, (+)-sparteine, remains comparatively enigmatic. This technical guide provides a comprehensive overview of the discovery and natural sources of this compound, also known as pachycarpine. It delves into its natural occurrence, the general biosynthetic pathway of sparteine, and the challenges associated with its isolation from natural sources. This document aims to be a valuable resource for researchers interested in the natural products chemistry, biosynthesis, and potential applications of this rare enantiomer.

Discovery and Historical Context

The history of sparteine dates back to 1932 when Couch first isolated the alkaloid from Lupinus barbiger[1]. However, the stereochemistry of this initial isolate was not specified. For decades, the readily available enantiomer from sources such as Scotch broom (Cytisus scoparius) and various Lupinus species was the levorotatory form, (-)-sparteine.

The existence of this compound as a naturally occurring compound was established later. It is often referred to in the literature by its synonym, pachycarpine. While not as abundant as its enantiomer, this compound has been identified in a limited number of plant species, making its isolation from natural sources a significant challenge. This scarcity has been a driving force behind the development of synthetic routes to obtain this enantiomer for applications in asymmetric synthesis where it can serve as a "non-natural" chiral ligand.

Natural Sources of this compound

The natural occurrence of this compound is sparse compared to its levorotatory counterpart. The primary plant species reported to contain this compound are:

  • Lupinus pusillus : This species of lupin is a documented natural source of this compound.

  • Maackia amurensis : This tree, native to East Asia, has also been identified as a source of this compound (pachycarpine).

It is important to note that the concentration of this compound in these plants is generally low, and detailed quantitative analyses in the literature are scarce. This contrasts with the relatively higher abundance of (-)-sparteine in other lupin species and Scotch broom.

Biosynthesis of Sparteine

The biosynthesis of the sparteine skeleton in plants is a well-studied process that originates from the amino acid L-lysine. The general pathway involves the enzymatic conversion of lysine into cadaverine, which then serves as the building block for the quinolizidine alkaloid core.

General Biosynthetic Pathway

The biosynthesis of sparteine is believed to proceed through the following key steps:

  • Decarboxylation of L-lysine: The enzyme lysine decarboxylase (LDC) catalyzes the removal of a carboxyl group from L-lysine to form the diamine cadaverine.

  • Oxidative Deamination: Cadaverine is then oxidatively deaminated to 5-aminopentanal, which exists in equilibrium with its cyclic Schiff base, Δ¹-piperideine.

  • Trimerization of Δ¹-piperideine: Three molecules of Δ¹-piperideine (or their precursors) are thought to condense to form the tetracyclic sparteine skeleton.

The exact mechanism of the final cyclization steps and the enzymes involved in orchestrating the complex stereochemistry of the sparteine molecule are still areas of active research.

Stereochemical Control

The formation of either the (+) or (-) enantiomer of sparteine is determined by the stereospecificity of the enzymes involved in the cyclization cascade. While the general pathway is accepted, the specific enzyme(s) that control the stereochemical outcome leading to this compound in Lupinus pusillus and Maackia amurensis have not yet been fully characterized. It is hypothesized that different plant species possess enantiocomplementary enzymes capable of producing one enantiomer over the other.

dot

Sparteine_Biosynthesis cluster_precursor Precursor cluster_intermediates Intermediates cluster_products Enantiomeric Products Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Piperideine Δ¹-piperideine Cadaverine->Piperideine Oxidative Deamination neg_Sparteine (-)-Sparteine Piperideine->neg_Sparteine Stereospecific Enzymes A pos_Sparteine This compound Piperideine->pos_Sparteine Stereospecific Enzymes B

Caption: General biosynthetic pathway of sparteine enantiomers from L-lysine.

Experimental Protocols: Isolation and Characterization

General Alkaloid Extraction from Plant Material

This protocol provides a general framework. Optimization would be required for specific plant tissues and target alkaloid concentrations.

Materials:

  • Dried and powdered plant material (e.g., aerial parts of Lupinus pusillus or heartwood of Maackia amurensis)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl), 2% (v/v)

  • Ammonia solution (NH₄OH) or Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., mixtures of dichloromethane, methanol, and ammonia)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Dragendorff's reagent for alkaloid visualization

Procedure:

  • Extraction: Macerate the powdered plant material in methanol for 24-48 hours at room temperature. Repeat the extraction process three times to ensure exhaustive extraction.

  • Acidification: Combine the methanolic extracts and evaporate to dryness under reduced pressure. Resuspend the residue in 2% aqueous HCl to protonate the alkaloids, rendering them water-soluble.

  • Defatting: Extract the acidic aqueous solution with a nonpolar solvent like hexane or diethyl ether to remove fats and other non-polar compounds. Discard the organic layer.

  • Basification: Basify the aqueous layer to a pH of 10-12 with ammonia solution or NaOH to deprotonate the alkaloids, making them soluble in organic solvents.

  • Liquid-Liquid Extraction: Extract the basified aqueous solution with dichloromethane or chloroform. Repeat this extraction several times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkaloid extract.

  • Purification: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of dichloromethane-methanol with a small percentage of ammonia to prevent tailing of the alkaloids.

  • Monitoring: Monitor the fractions by TLC, visualizing with UV light and/or Dragendorff's reagent.

  • Isolation: Combine the fractions containing the target alkaloid and evaporate the solvent to yield the purified compound.

Characterization

The isolated this compound should be characterized using a combination of the following analytical techniques:

  • Polarimetry: To confirm the positive optical rotation, which is the defining characteristic of this enantiomer.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure. The NMR spectra of (+)- and (-)-sparteine are identical, so this technique cannot distinguish between the enantiomers without the use of a chiral shift reagent.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric purity of the isolated sample.

Quantitative Data

As of the current literature, there is a significant lack of quantitative data on the natural abundance of this compound in its native plant sources. Most quantitative studies on sparteine focus on the total alkaloid content or the concentration of the more common (-)-enantiomer. The development of sensitive and enantioselective analytical methods is crucial for future studies to accurately quantify the levels of this compound in various plant species.

Conclusion and Future Outlook

The discovery and study of this compound have been hampered by its limited availability from natural sources. While its existence in the plant kingdom is confirmed, the low concentrations and the lack of detailed isolation protocols in recent literature present significant challenges for its natural product-based research. The general biosynthetic pathway from lysine provides a framework for understanding its formation, but the specific enzymatic control of its stereochemistry remains an open area for investigation.

For researchers and drug development professionals, the scarcity of natural this compound underscores the importance of asymmetric synthesis to access this valuable chiral ligand. Future research in the field of plant biochemistry and metabolic engineering could potentially lead to the identification of the key enzymes in the this compound biosynthetic pathway, opening up possibilities for its biotechnological production. Further phytochemical screening of a wider range of plant species may also reveal new, more abundant natural sources of this elusive enantiomer.

dot

Research_Workflow cluster_characterization Analytical Techniques Plant_Material Plant Material (e.g., Lupinus pusillus) Extraction Extraction Plant_Material->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Characterization Purification->Characterization Polarimetry Polarimetry Characterization->Polarimetry MS Mass Spectrometry Characterization->MS NMR NMR Spectroscopy Characterization->NMR Chiral_Chromatography Chiral HPLC/GC Characterization->Chiral_Chromatography

Caption: A simplified workflow for the isolation and characterization of this compound.

References

An In-depth Technical Guide on the Mechanism of Action of Sparteine as a Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparteine, a quinolizidine alkaloid, has been identified as a blocker of voltage-gated sodium channels (VGSCs), contributing to its pharmacological effects, including its antiarrhythmic properties. This technical guide provides a comprehensive analysis of the mechanism of action of sparteine as a sodium channel blocker. Through a detailed review of available electrophysiological data, this document elucidates sparteine's interaction with sodium channels, focusing on its concentration-dependent effects, impact on channel kinetics, and the principles of state-dependent blockade. Experimental protocols for assessing sodium channel blockade are detailed, and the underlying molecular interactions are illustrated through logical diagrams. This guide is intended to serve as a resource for researchers and professionals in drug development seeking a deeper understanding of sparteine's sodium channel blocking properties.

Introduction to Sparteine and Voltage-Gated Sodium Channels

Sparteine is a plant-derived alkaloid known for a range of pharmacological activities.[1] Among these, its action as a sodium channel blocker is of significant interest, particularly in the context of its use as an anti-arrhythmic agent.[1][2] Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[3] These channels exist in different conformational states: resting, open, and inactivated.[3] The interaction of drugs with these different states is a key determinant of their pharmacological profile.[4]

Quantitative Analysis of Sparteine's Effect on Sodium Currents

Electrophysiological studies have provided quantitative data on the inhibitory effect of sparteine on sodium currents. In rat cardiac myocytes, sparteine produces a concentration-dependent reduction of the sodium current.[5]

CompoundCell TypeParameterValueReference
SparteineRat Cardiac MyocytesEC50 for Na+ current reduction110 µM[5]

Table 1: Quantitative data on the inhibition of sodium current by Sparteine.

Mechanism of Action: State-Dependent Blockade

The primary mechanism by which many sodium channel blockers exert their effects is through state-dependent binding, showing a higher affinity for the open or inactivated states of the channel compared to the resting state.[4] This preferential binding leads to a "use-dependent" or "phasic" block, where the inhibitory effect is more pronounced at higher frequencies of channel activation.[6]

Effect on Sodium Channel Inactivation

A key finding from electrophysiological studies is that sparteine induces a hyperpolarizing shift in the voltage-dependence of sodium channel inactivation.[5] This indicates that sparteine preferentially binds to and stabilizes the inactivated state of the channel.

CompoundCell TypeEffect on InactivationMagnitude of ShiftReference
SparteineRat Cardiac MyocytesHyperpolarizing shift8 mV[5]

Table 2: Effect of Sparteine on the voltage-dependence of sodium channel inactivation.

This preferential binding to the inactivated state is a hallmark of many Class I antiarrhythmic drugs and local anesthetics.[4] By stabilizing the inactivated state, sparteine reduces the number of channels available to open upon depolarization, thereby decreasing membrane excitability.

Effect on Sodium Channel Activation

Experimental Protocols

The characterization of sparteine's effects on sodium channels has been primarily achieved through the whole-cell patch-clamp technique.[5] This powerful electrophysiological method allows for the recording of ionic currents across the entire cell membrane while controlling the membrane potential.

Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade

The following is a generalized protocol for investigating the effects of a compound like sparteine on voltage-gated sodium currents.

1. Cell Preparation:

  • Isolate primary cells (e.g., ventricular myocytes) or use a stable cell line expressing the desired sodium channel subtype (e.g., HEK293 cells expressing Nav1.5).

  • Plate cells on glass coverslips for recording.

2. Solutions:

  • External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH). To isolate sodium currents, other ionic currents may be blocked with specific inhibitors (e.g., CdCl2 for calcium currents, and TEA-Cl for potassium currents).

  • Internal (Pipette) Solution (in mM): e.g., 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels from the inside.

3. Electrophysiological Recording:

  • Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

4. Voltage Protocols:

  • To measure tonic block: Apply depolarizing voltage steps (e.g., to -20 mV for 20 ms) from a holding potential of -120 mV at a low frequency (e.g., 0.1 Hz) before and after application of sparteine.

  • To assess use-dependent block: Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at a higher frequency (e.g., 5 or 10 Hz).

  • To determine the voltage-dependence of inactivation: Apply a series of 500 ms prepulses to various potentials (e.g., from -140 mV to -40 mV) followed by a test pulse to -20 mV to measure the fraction of available channels.

5. Data Analysis:

  • Measure the peak inward sodium current in the absence and presence of different concentrations of sparteine.

  • Construct concentration-response curves to determine the EC50.

  • Plot the normalized current as a function of prepulse potential to determine the voltage-dependence of inactivation (h∞ curve) and fit with a Boltzmann function.

G cluster_workflow Experimental Workflow: Whole-Cell Patch-Clamp cluster_protocols Voltage Protocols prep Cell Preparation (e.g., isolated cardiomyocytes) seal Giga-seal Formation prep->seal whole_cell Whole-Cell Configuration seal->whole_cell holding Holding at Hyperpolarized Potential (-120 mV) whole_cell->holding protocol Application of Voltage Protocols holding->protocol record Recording of Sodium Currents protocol->record tonic Tonic Block Protocol (Low frequency stimulation) protocol->tonic Assess resting state block use_dependent Use-Dependent Block Protocol (High frequency stimulation) protocol->use_dependent Assess open/inactivated state block inactivation Inactivation Protocol (Variable prepulses) protocol->inactivation Determine effect on inactivation kinetics analysis Data Analysis record->analysis

Figure 1: Generalized experimental workflow for assessing sodium channel blockade using whole-cell patch-clamp.

Molecular Interactions and Binding Site

While direct structural evidence for sparteine's binding site on the sodium channel is lacking, its functional profile strongly suggests an interaction with the local anesthetic receptor site. This site is located in the inner pore of the channel, formed by the S6 transmembrane segments of domains III and IV.[4] The hyperpolarizing shift in inactivation is consistent with sparteine stabilizing the conformation of the S6 segments that constitutes the inactivated state.

G cluster_channel Voltage-Gated Sodium Channel States Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Inactivation Inactivated->Resting Repolarization Sparteine Sparteine Sparteine->Inactivated Preferential Binding & Stabilization

Figure 2: Sparteine's preferential binding to the inactivated state of the sodium channel.

Conclusion

Sparteine acts as a sodium channel blocker primarily through a state-dependent mechanism, showing a clear preference for the inactivated state of the channel. This is evidenced by its ability to induce a hyperpolarizing shift in the voltage-dependence of inactivation. This mechanism is consistent with a use-dependent block, where the inhibitory effect is enhanced under conditions of high-frequency channel activity, such as those that can occur during cardiac arrhythmias. While the precise binding site of sparteine on the sodium channel has not been definitively determined, its functional characteristics are analogous to those of well-characterized local anesthetics and Class I antiarrhythmic drugs that bind to the inner pore of the channel. Further research, including studies on specific sodium channel subtypes and mutagenesis experiments, would provide a more detailed understanding of sparteine's molecular interactions and its potential for therapeutic development.

References

A Historical Perspective on the Isolation of Sparteine Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparteine, a lupin alkaloid, is a tetracyclic bis-quinolizidine alkaloid that exists as several stereoisomers. The (-)-enantiomer of sparteine is widely used as a chiral ligand in asymmetric synthesis. The historical methods for the isolation and separation of its isomers have been pivotal in the development of chiral resolution techniques. This guide provides a comprehensive overview of the historical and modern methods used to isolate sparteine isomers, with a focus on classical resolution via diastereomeric salt formation and chromatographic techniques.

Historical Overview

The journey to isolate pure sparteine isomers is deeply rooted in the broader history of chiral chemistry. Early efforts did not focus on the direct resolution of racemic sparteine but rather on the resolution of its precursor, lupanine, which could then be reduced to the corresponding sparteine enantiomers.

A landmark study in this area was conducted by Clemo, Raper, and Tenniswood in 1931. Their work detailed the resolution of (±)-lupanine using camphor-sulphonic acids, a classic example of diastereomeric salt crystallization. This foundational work paved the way for obtaining enantiomerically enriched sparteine. More recently, advancements in chiral resolving agents and analytical techniques have led to more efficient methods, including the use of tartaric acid and its derivatives.

Classical Resolution of Sparteine Precursors

The primary historical method for obtaining enantiomerically pure sparteine involves the resolution of its precursor, (±)-lupanine, followed by stereospecific reduction.

Experimental Protocol: Resolution of (±)-Lupanine with Tartaric Acid

This protocol is adapted from modern variations of the classical method.

1. Diastereomeric Salt Formation:

  • Dissolve racemic lupanine in a suitable solvent such as acetone.

  • In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for example, L-(+)-tartaric acid, in the same solvent.

  • Slowly add the tartaric acid solution to the lupanine solution with constant stirring.

  • The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution due to its lower solubility.

  • Allow the crystallization to proceed, often with cooling to maximize the yield.

2. Isolation of the Diastereomeric Salt:

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any impurities.

  • The less soluble diastereomeric salt is now isolated.

3. Liberation of the Enantiomerically Enriched Lupanine:

  • Dissolve the isolated diastereomeric salt in water.

  • Add a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free base (lupanine).

  • Extract the enantiomerically enriched lupanine with an organic solvent like diethyl ether or dichloromethane.

  • Dry the organic extracts over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent to obtain the purified lupanine enantiomer.

4. Reduction to Sparteine:

  • The enantiomerically enriched lupanine is then reduced to the corresponding sparteine enantiomer using a suitable reducing agent. Historically, this was achieved with reagents like red phosphorus, while modern methods may employ lithium aluminum hydride or other reducing agents.

Quantitative Data from Lupanine Resolution
Resolving AgentPrecursorYield of Diastereomer/EnantiomerEnantiomeric Excess (ee)Reference
D-camphorsulphonic acid(±)-Lupanine13% of D-(+)-LupanineNot ReportedClemo et al., 1931
L-camphorsulphonic acid(±)-Lupanine9.4% of L-(-)-LupanineNot ReportedClemo et al., 1931
L-Tartaric acid(±)-Lupanine29% of D-(+)-Lupanine99.0%Patent EP2808326A1
D-Tartaric acid(±)-Lupanine30% of L-(-)-Lupanine99.5%Patent EP2808326A1
(-)-O,O'-di-p-toluoyl-L-tartaric acid(±)-Sparteine Surrogate33% of diastereomeric salt93:7 erFirth et al., 2014

Chromatographic Separation of Sparteine Isomers

Modern analytical and preparative separations of sparteine isomers rely heavily on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the resolution of a wide range of chiral compounds, including alkaloids like sparteine.

General Experimental Workflow for Chiral HPLC Separation:

  • Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel®) is chosen based on preliminary screening or literature precedent for similar compounds.

  • Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), is selected. The ratio of the solvents is optimized to achieve the best separation (resolution) between the enantiomers.

  • Analysis: The racemic mixture of sparteine is dissolved in the mobile phase and injected into the HPLC system.

  • Detection: A UV detector is commonly used to monitor the elution of the separated isomers.

  • Data Analysis: The retention times of the two enantiomers are recorded, and the resolution factor (Rs) is calculated to quantify the separation efficiency.

Gas Chromatography (GC)

Enantioselective GC, often coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of volatile chiral compounds. Chiral stationary phases, such as those based on cyclodextrins, are employed to achieve separation.

General Experimental Workflow for Enantioselective GC-MS:

  • Column Selection: A capillary GC column coated with a chiral stationary phase (e.g., a cyclodextrin derivative) is installed in the GC-MS system.

  • Temperature Program: An oven temperature program is developed to ensure good separation of the isomers while maintaining reasonable analysis times.

  • Injection: A solution of the sparteine isomers is injected into the GC, where it is vaporized.

  • Separation and Detection: The isomers are separated as they travel through the chiral column and are subsequently detected by the mass spectrometer, which also provides structural information.

Visualizations

Historical_Timeline cluster_1930s 1930s cluster_2010s 2010s Clemo_1931 Clemo et al. resolve (±)-lupanine using camphorsulphonic acids Przybyl_2011 Przybyl et al. improve lupanine resolution with dibenzoyltartaric acid Clemo_1931->Przybyl_2011 Advancement in Resolving Agents Patent_2014 Patent on lupanine resolution with tartaric acid

Caption: A timeline of key developments in the classical resolution of sparteine precursors.

Diastereomeric_Salt_Resolution Workflow for Diastereomeric Salt Resolution Racemic_Sparteine_Precursor Racemic Sparteine Precursor ((±)-Lupanine) Mix_and_Crystallize Mix and Allow Crystallization Racemic_Sparteine_Precursor->Mix_and_Crystallize Chiral_Acid Chiral Resolving Agent (e.g., L-Tartaric Acid) Chiral_Acid->Mix_and_Crystallize Diastereomeric_Salts Mixture of Diastereomeric Salts in Solution Mix_and_Crystallize->Diastereomeric_Salts Filtration Filtration Diastereomeric_Salts->Filtration Less_Soluble_Salt Less Soluble Diastereomeric Salt (Solid) Filtration->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in Filtrate) Filtration->More_Soluble_Salt Liberate_Base Liberate Free Base (add NaOH) Less_Soluble_Salt->Liberate_Base Enriched_Enantiomer Enantiomerically Enriched Lupanine Liberate_Base->Enriched_Enantiomer Reduction Reduction Enriched_Enantiomer->Reduction Pure_Sparteine Enantiomerically Pure Sparteine Reduction->Pure_Sparteine

Caption: Experimental workflow for the classical resolution of a sparteine precursor.

Chromatographic_Separation_Workflow General Workflow for Chiral Chromatographic Separation Racemic_Mixture Racemic Sparteine Mixture Injection Injection into Chromatograph Racemic_Mixture->Injection Chiral_Column Separation on Chiral Stationary Phase Injection->Chiral_Column Detection Detection (e.g., UV or MS) Chiral_Column->Detection Separated_Enantiomers Separated Enantiomers Detection->Separated_Enantiomers

Caption: A simplified workflow for the chromatographic separation of sparteine enantiomers.

Conclusion

The isolation of sparteine isomers has evolved significantly from the early days of classical chemical resolution to the sophisticated chromatographic techniques used today. The foundational work on the resolution of lupanine laid the groundwork for obtaining enantiomerically pure sparteine, which has had a profound impact on the field of asymmetric synthesis. Modern chromatographic methods now offer rapid and efficient separation of sparteine isomers, facilitating both analytical and preparative scale applications. This guide provides a historical and technical foundation for researchers and professionals working with this important chiral compound.

physical and chemical properties of (+)-sparteine sulfate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Sparteine Sulfate

Introduction

This compound sulfate is the sulfate salt of this compound, a quinolizidine alkaloid. It is classified as a Class 1a antiarrhythmic agent, primarily functioning as a sodium channel blocker.[1][2][3][4] Historically, it has also been used as an oxytocic agent to induce labor, though this application has declined.[1][5] This technical guide provides a comprehensive overview of the , detailed experimental protocols for their determination, and a summary of its primary mechanism of action for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical characteristics of this compound sulfate are critical for its handling, formulation, and application in research and development. The data presented below is for the pentahydrate form unless otherwise specified.

Physical Properties

A summary of the key physical properties of this compound sulfate pentahydrate is provided in Table 1.

PropertyValueReferences
Appearance Columnar crystals; Off-White to Pale Yellow Solid[2][6]
Melting Point Decomposes at 136°C; Loses water of crystallization at 100°C[6]
Solubility Water: 1 g in 1.1 mLAlcohol: 1 g in 3 mLChloroform: Practically insolubleEther: Practically insolubleDMSO: 85 mg/mL (for sulfate)[6][7]
Optical Rotation [α]D: -22° (c=5, H₂O)[8]
Chemical Properties

A summary of the key chemical properties and identifiers for this compound sulfate pentahydrate is provided in Table 2.

PropertyValueReferences
Chemical Name (1R,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecane;sulfuric acid;pentahydrate[9]
Molecular Formula C₁₅H₂₆N₂·H₂SO₄·5H₂O[6][7][10]
Molecular Weight 422.54 g/mol [6][7][9][10]
CAS Number 6160-12-9[6][7][9][10]
pKa (of Sparteine) pK₁: 2.24pK₂: 9.46[6]
pH 3.3 (0.05 molar solution)[6]

Mechanism of Action: Sodium Channel Blockade

This compound sulfate's primary pharmacological effect is the blockade of voltage-gated sodium channels in the cardiac cell membrane.[1][4] As a Class 1a antiarrhythmic agent, it reduces the excitability of cardiac cells by stabilizing the cell membrane.[1] This action slows the rapid influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization and a prolongation of the action potential duration.[1] This ultimately helps to normalize the heart's rhythm in conditions of tachyarrhythmia.[1]

Sparteine_Mechanism cluster_membrane Cardiac Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_Channel Voltage-Gated Na+ Channel Na_ion_in Na+ Na_Channel->Na_ion_in Influx Inhibited Depolarization Decreased Rate of Depolarization Action_Potential Prolonged Action Potential Na_ion_out Na+ Na_ion_out->Na_Channel Normal Influx Sparteine This compound Sulfate Sparteine->Na_Channel Blocks

Caption: Mechanism of action of this compound Sulfate on a cardiac sodium channel.

Experimental Protocols

The following sections detail standard laboratory protocols for determining the key .

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a digital melting point apparatus.[11][12][13][14][15]

Methodology:

  • Sample Preparation: Ensure the this compound sulfate sample is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm.[12] Tap the tube gently to pack the sample tightly at the bottom.[12]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[12]

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/min ramp rate) to find an estimated range.[11]

  • Accurate Determination: For an accurate measurement, set the starting temperature to about 15-20°C below the expected melting point.[11][12] Heat at a slow, controlled rate (e.g., 1-2°C/min).[11][13]

  • Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes liquid. The melting range is T1-T2.

Melting_Point_Workflow start Start prep Prepare Dry, Powdered Sample start->prep load Load 2-3 mm of Sample into Capillary Tube prep->load pack Pack Sample by Tapping load->pack insert Insert Tube into Apparatus pack->insert set_temp Set Start Temp (~20°C below expected MP) insert->set_temp heat Heat Slowly (1-2°C / min) set_temp->heat observe Observe Sample heat->observe record_t1 Record T1: First Liquid Drop observe->record_t1 record_t2 Record T2: Completely Liquid record_t1->record_t2 end End: Melting Range (T1 - T2) record_t2->end

Caption: Workflow for Melting Point Determination via the Capillary Method.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining the equilibrium solubility of a compound.[16][17][18]

Methodology:

  • Solvent Preparation: Prepare the desired solvent system (e.g., purified water, buffer of a specific pH). Maintain a constant temperature using a water bath or incubator (e.g., 25°C or 37°C).[18]

  • Sample Addition: Add an excess amount of this compound sulfate to a flask containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.[16]

  • Equilibration: Seal the flask and agitate it at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[18]

  • Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid using centrifugation and/or filtration (using a filter that does not adsorb the compound).

  • Concentration Analysis: Accurately determine the concentration of this compound sulfate in the clear, saturated filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in the specified solvent at that temperature.

Specific Optical Rotation Measurement

This protocol describes the use of a polarimeter to measure the specific rotation, a characteristic property of chiral molecules.[19][20][21]

Methodology:

  • Solution Preparation: Accurately weigh the this compound sulfate sample and dissolve it in a known volume of a specified solvent (e.g., water) to achieve a precise concentration (c), expressed in g/mL.

  • Instrument Calibration: Turn on the polarimeter's light source (typically a sodium D-line, 589.3 nm) and allow it to stabilize.[20] Calibrate the instrument by filling the sample cell with the pure solvent and setting the reading to zero.

  • Sample Measurement: Rinse and fill the polarimeter cell (of a known path length, l, in decimeters) with the prepared sample solution, ensuring no air bubbles are present.[22] Place the cell in the polarimeter.

  • Record Rotation: Measure the observed angle of rotation (α).[21]

  • Calculate Specific Rotation: Calculate the specific rotation, [α], using the formula: [α] = α / (c × l) Report the temperature and wavelength used for the measurement.

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant(s) by monitoring pH changes during titration.[23]

Methodology:

  • Instrument Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4, 7, and 10).[23]

  • Sample Preparation: Prepare a solution of this compound sulfate of known concentration (e.g., 1 mM) in purified water.[23] To maintain constant ionic strength, a background electrolyte like KCl can be added.[23]

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer. Purge the solution with nitrogen to remove dissolved CO₂.[23]

  • Titration: Since sparteine is a base, it is first fully protonated by adding a strong acid (e.g., 0.1 M HCl) to a low pH (~2).[23] Then, titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The inflection points of the curve represent the equivalence points.

Structural Relationships

This compound sulfate is a salt derived from the parent alkaloid this compound. The common commercially available form is the pentahydrate, which incorporates five molecules of water into its crystal structure.

Sparteine_Relationships Parent This compound (Parent Alkaloid) Salt This compound Sulfate Pentahydrate (Final Product) Parent->Salt Reacts with Sulfate Sulfuric Acid (H₂SO₄) Sulfate->Salt Reacts with Water Water (H₂O) Water->Salt Incorporated in Crystal Structure

Caption: Relationship between this compound, its salt, and its hydrated form.

References

Quantum Chemical Calculations for (+)-Sparteine Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of (+)-sparteine. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational chemistry of this important chiral diamine. This document details the theoretical methodologies, experimental protocols for structural verification, and presents quantitative data in a clear, comparative format.

Introduction to this compound and Its Significance

This compound is a quinolizidine alkaloid that, along with its enantiomer (-)-sparteine, has found significant application in asymmetric synthesis as a chiral ligand. Beyond its utility in synthetic chemistry, sparteine exhibits notable pharmacological properties, including activity as an antiarrhythmic and anticonvulsant agent. Its biological effects are attributed to its interaction with ion channels and receptors, making the understanding of its three-dimensional structure and conformational dynamics crucial for the design of new therapeutic agents.

Quantum chemical calculations have emerged as a powerful tool to complement experimental studies, providing detailed insights into the conformational preferences, electronic structure, and spectroscopic properties of flexible molecules like this compound. This guide will delve into the computational methodologies employed for these investigations and the experimental techniques used for their validation.

Computational Methodology

The conformational landscape of this compound is complex due to its tetracyclic structure and the presence of two nitrogen atoms that can undergo inversion. Density Functional Theory (DFT) has been the predominant method for accurately modeling its structure and properties.

A typical computational workflow for the conformational analysis of this compound is outlined below. This process involves an initial conformational search followed by geometry optimization and energy refinement at a higher level of theory.

computational_workflow cluster_0 Initial Structure & Conformational Search cluster_1 Geometry Optimization & Energy Calculation cluster_2 Refinement & Analysis start Initial 3D Structure of this compound conf_search Conformational Search (e.g., Molecular Mechanics, MMFF94s) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->dft_opt Selection of low-energy conformers freq_calc Frequency Calculation (Confirm Minima) dft_opt->freq_calc single_point Single-Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) freq_calc->single_point Vibrational frequencies & zero-point energy solvation Inclusion of Solvent Effects (e.g., PCM, SMD) single_point->solvation analysis Analysis of Results (Relative Energies, Geometric Parameters, Spectroscopic Properties) solvation->analysis logical_relationship cluster_0 Sparteine Interaction cluster_1 Primary Targets cluster_2 Cellular Effects cluster_3 Physiological Outcome sparteine This compound na_channel Voltage-gated Sodium Channel sparteine->na_channel m2_m4_receptor M2/M4 Muscarinic Receptors sparteine->m2_m4_receptor na_influx Decreased Na⁺ Influx na_channel->na_influx camp_reduction Decreased cAMP (via Gαi/o) m2_m4_receptor->camp_reduction neuronal_excitability Reduced Neuronal Hyperexcitability na_influx->neuronal_excitability camp_reduction->neuronal_excitability anticonvulsant_effect Anticonvulsant Effect neuronal_excitability->anticonvulsant_effect

Methodological & Application

Application Notes and Protocols: (+)-Sparteine as a Chiral Ligand in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sparteine, a naturally occurring alkaloid, has long been a cornerstone in asymmetric synthesis, particularly in reactions involving organolithium reagents. Its rigid C2-symmetric structure allows for excellent enantiocontrol in a variety of transformations. However, the commercial availability of only the (-)-enantiomer has historically limited the accessibility of one of the two possible product enantiomers. To address this limitation, significant research has been directed towards the development of synthetic equivalents of the unnatural (+)-enantiomer, leading to the creation of highly effective "(+)-sparteine surrogates".[1][2][3]

These surrogates, often derived from readily available chiral sources like (-)-cytisine, mimic the stereochemical influence of this compound, thereby providing access to the opposite enantiomers of products with comparable and sometimes even superior enantioselectivity.[2][4] This development has broadened the scope of asymmetric synthesis, enabling more flexible and efficient routes to a wide range of chiral molecules, which is of particular interest in the field of drug development.

This document provides detailed application notes and experimental protocols for the use of this compound surrogates in key asymmetric transformations, including asymmetric deprotonation, carbolithiation, and the synthesis of P-stereogenic phosphines.

Key Applications and Reaction Data

The use of this compound surrogates has proven effective in a multitude of asymmetric reactions. Below is a summary of representative transformations and the corresponding quantitative data, highlighting the enantiocomplementary nature of these ligands compared to (-)-sparteine.

ApplicationSubstrateReagentsLigandYield (%)Enantiomeric Ratio (er) / Enantiomeric Excess (ee)Reference
Asymmetric Deprotonation-Trapping N-Boc-pyrrolidines-BuLi, TMEDA, then Me3SiCl(-)-Sparteine8495:5 er[3]
N-Boc-pyrrolidines-BuLi, TMEDA, then Me3SiClThis compound Surrogate845:95 er[3]
Asymmetric Lithiation-Substitution N-Boc-N-(p-methoxyphenyl)benzylamines-BuLi, then Bu3SnCl(-)-Sparteine8799:1 er[3]
N-Boc-N-(p-methoxyphenyl)benzylamines-BuLi, then Bu3SnClThis compound Surrogate851:99 er[3]
Asymmetric Carbolithiation Cinnamyl alcoholn-BuLi(-)-Sparteine8283% ee (S)[5]
Cinnamyl alcoholn-BuLiThis compound Surrogate7171% ee (R)[5]
Synthesis of P-Stereogenic Phosphines Phenyl(methyl)phosphine-boranes-BuLi, then oxidative dimerization (CuCl2)(-)-Sparteine7798:2 er[4]
Phenyl(methyl)phosphine-boranes-BuLi, then oxidative dimerization (CuCl2)This compound Surrogate-2:98 er[4]
Asymmetric Lithiation-Trapping of Ferrocene N,N,N',N'-Tetraisopropylferrocenedicarboxamiden-BuLi, then I2(-)-Sparteine85>98% ee[6]

Experimental Protocols

Asymmetric Deprotonation of N-Boc-pyrrolidine

This protocol details the enantioselective deprotonation of N-Boc-pyrrolidine at the C2 position, followed by trapping with an electrophile. The use of a this compound surrogate leads to the (S)-enantiomer of the product, while (-)-sparteine yields the (R)-enantiomer.

Reaction Scheme:

Caption: Workflow for the asymmetric deprotonation of N-Boc-pyrrolidine.

Materials:

  • N-Boc-pyrrolidine

  • This compound surrogate

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • Anhydrous diethyl ether (Et2O) or another suitable aprotic solvent

  • Electrophile (e.g., trimethylsilyl chloride, Me3SiCl)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Argon or nitrogen for inert atmosphere

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add the this compound surrogate (1.2 equivalents).

  • Add anhydrous diethyl ether (to make a ~0.1 M solution with respect to the substrate).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.2 equivalents) dropwise to the solution. Stir the resulting mixture at -78 °C for 30 minutes.

  • Add N-Boc-pyrrolidine (1.0 equivalent) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for the time specified in the relevant literature (typically 1-3 hours) to ensure complete deprotonation.

  • Add the electrophile (1.5 equivalents) dropwise to the solution at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched 2-substituted-N-Boc-pyrrolidine.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Asymmetric Intermolecular Carbolithiation of Cinnamyl Alcohol

This protocol describes the enantioselective addition of an organolithium reagent across the double bond of cinnamyl alcohol, facilitated by a this compound surrogate.

Reaction Scheme:

Asymmetric_Carbolithiation Cinnamyl_Alcohol Cinnamyl Alcohol Carbolithiation Asymmetric Carbolithiation Cinnamyl_Alcohol->Carbolithiation nBuLi n-BuLi Organolithium_Complex Chiral Organolithium Complex nBuLi->Organolithium_Complex Sparteine_Surrogate This compound Surrogate Sparteine_Surrogate->Organolithium_Complex Organolithium_Complex->Carbolithiation Intermediate Lithated Intermediate Carbolithiation->Intermediate Quench Aqueous Workup (H2O) Intermediate->Quench Product Enantioenriched Alcohol Product Quench->Product

References

Application Notes and Protocols: Enantioselective Deprotonation of N-Boc Pyrrolidine with s-BuLi/(+)-sparteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective deprotonation of N-Boc pyrrolidine facilitated by the chiral ligand (+)-sparteine in complex with s-butyllithium (s-BuLi). This method is a cornerstone in asymmetric synthesis, enabling the creation of chiral pyrrolidine derivatives that are pivotal building blocks for numerous biologically active compounds and chiral catalysts.

Introduction

The enantioselective functionalization of pyrrolidines is a significant challenge in organic synthesis. The use of a chiral ligand to direct the deprotonation of a prochiral starting material offers an elegant solution. The complex of s-BuLi and the naturally occurring alkaloid (-)-sparteine has been extensively used for the asymmetric deprotonation of N-Boc pyrrolidine.[1][2] However, the commercial availability of both enantiomers of sparteine allows for selective access to either enantiomer of the desired product, making this a versatile synthetic strategy.[3] This protocol focuses on the use of this compound, which leads to the formation of the (R)-2-lithio-N-Boc-pyrrolidine intermediate.

The reaction proceeds via the formation of a complex between s-BuLi and this compound, which then selectively removes one of the two prochiral α-protons of N-Boc pyrrolidine. The resulting configurationally stable organolithium species can then be trapped with various electrophiles to yield enantioenriched 2-substituted pyrrolidines.[1] The choice of solvent and temperature is crucial for achieving high enantioselectivity.[4]

Reaction Mechanism and Stereochemistry

The enantioselective deprotonation is a Complex Induced Proximity Effect (CIPE) based transformation. The s-BuLi/(+)-sparteine complex serves as a chiral base. The mechanism involves the formation of a pre-lithiation complex between the N-Boc pyrrolidine and the chiral base. Within this complex, the steric environment dictated by the C2-symmetric sparteine ligand directs the deprotonation to occur at one specific α-proton, leading to the enantioenriched organolithium intermediate. Computational studies have shown that the transition state leading to the removal of the pro-R proton is sterically favored when using this compound.[5][6] Subsequent reaction with an electrophile proceeds with retention of configuration at the newly formed stereocenter.

Quantitative Data Summary

The following tables summarize representative quantitative data for the enantioselective deprotonation of N-Boc pyrrolidine and subsequent trapping with various electrophiles.

Table 1: Enantioselective Deprotonation of N-Boc Pyrrolidine and Trapping with Electrophiles

ElectrophileProductSolventYield (%)Enantiomeric Ratio (er) / Enantiomeric Excess (ee)Reference
Me₃SiCl(R)-N-Boc-2-(trimethylsilyl)pyrrolidineMTBE7095:5 er[7]
PhCHO(R,S)-N-Boc-2-(hydroxy(phenyl)methyl)pyrrolidineEt₂O8596% ee[8]
(PhS)₂(R)-N-Boc-2-(phenylthio)pyrrolidineToluene7894% ee[1]
Aryl Bromide (Negishi Coupling)(S)-N-Boc-2-arylpyrrolidineMTBE46-7584-96% ee[4]

Note: The enantioselectivity is highly dependent on the reaction conditions, including the specific batch of s-BuLi, solvent purity, and precise temperature control.

Experimental Protocols

Materials and Equipment:

  • Oven-dried glassware (Schlenk flask, syringes)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • N-Boc pyrrolidine

  • This compound

  • s-Butyllithium (s-BuLi) in cyclohexane

  • Anhydrous solvent (e.g., Methyl tert-butyl ether - MTBE)

  • Electrophile (e.g., trimethylsilyl chloride)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Detailed Protocol for the Enantioselective Silylation of N-Boc Pyrrolidine:

This protocol is adapted from a procedure reported in Organic Syntheses.[9]

  • Reaction Setup: Under an inert atmosphere, add anhydrous MTBE (120 mL) to a 500 mL three-necked round-bottomed flask equipped with a magnetic stir bar, a temperature probe, and a rubber septum.

  • Addition of Reactants: To the solvent, add N-Boc-pyrrolidine (10.0 g, 58.4 mmol) and this compound (13.7 g, 58.4 mmol).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add s-BuLi in cyclohexane (1.4 M, 45.2 mL, 63.3 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -65 °C. The solution will typically turn from yellow to orange-red.

  • Aging: Stir the reaction mixture at -78 °C for 3 hours to ensure complete deprotonation.

  • Electrophilic Quench: Add the desired electrophile (e.g., trimethylsilyl chloride, 7.5 mL, 58.4 mmol) dropwise to the solution while maintaining the temperature at -78 °C.

  • Warming and Quenching: After the addition of the electrophile, allow the reaction to stir for an additional hour at -78 °C before slowly warming to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted N-Boc pyrrolidine.

  • Characterization: Determine the yield and enantiomeric excess of the product using standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC or GC).

Visualizations

Reaction_Mechanism reactant reactant reagent reagent intermediate intermediate product product complex complex NBoc N-Boc Pyrrolidine PreLithiation Pre-lithiation Complex NBoc->PreLithiation sBuLi s-BuLi ChiralBase s-BuLi/(+)-Sparteine Complex sBuLi->ChiralBase Sparteine This compound Sparteine->ChiralBase ChiralBase->PreLithiation Complexation LithioPyrrolidine (R)-2-Lithio-N-Boc Pyrrolidine PreLithiation->LithioPyrrolidine Deprotonation FinalProduct Enantioenriched 2-Substituted N-Boc Pyrrolidine LithioPyrrolidine->FinalProduct Electrophile Electrophile (E+) Electrophile->FinalProduct Electrophilic Trapping

Caption: Reaction mechanism for the enantioselective deprotonation.

Experimental_Workflow step step condition condition action action analysis analysis final final start Start: Inert Atmosphere mix Mix N-Boc Pyrrolidine, this compound, and Solvent start->mix cool Cool to -78 °C mix->cool add_sBuLi Add s-BuLi Dropwise cool->add_sBuLi deprotonation Stir for 3 hours at -78 °C (Deprotonation) add_sBuLi->deprotonation add_E Add Electrophile deprotonation->add_E react Stir for 1 hour at -78 °C add_E->react warm Warm to Room Temperature react->warm quench Quench Reaction warm->quench workup Aqueous Workup and Extraction quench->workup purify Column Chromatography workup->purify analyze Characterization (NMR, HPLC) purify->analyze end Final Product analyze->end

Caption: A typical experimental workflow for the reaction.

References

Catalytic Applications of (+)-Sparteine Surrogates in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sparteine, a naturally occurring chiral diamine, has been extensively utilized as a ligand in a myriad of asymmetric transformations. However, its utility is inherently limited by the commercial availability of only its (-)-enantiomer. This restriction precludes access to the opposite enantiomers of chiral products when using sparteine-dependent methodologies. To address this significant limitation, synthetic surrogates of the unnatural (+)-sparteine have been developed. These surrogates are designed to mimic the stereochemical influence of this compound, thereby providing a gateway to the enantiomeric series of molecules previously inaccessible with the natural ligand. This document provides detailed application notes and protocols for the use of this compound surrogates in key catalytic asymmetric reactions.

Key Applications

The most prominent application of this compound surrogates lies in asymmetric deprotonation reactions mediated by organolithium bases. These reactions are foundational for the enantioselective synthesis of a wide range of chiral molecules, including functionalized heterocycles and P-stereogenic phosphines.

Catalytic Asymmetric Deprotonation of N-Boc Pyrrolidine

A highly efficient method for the catalytic asymmetric deprotonation of N-Boc pyrrolidine has been developed, employing a this compound surrogate in a two-ligand system. This approach allows for the use of substoichiometric amounts of the chiral surrogate, making the process more economical and scalable. The reaction typically involves the use of sec-butyllithium (s-BuLi) as the base, the this compound surrogate as the chiral catalyst, and an achiral bispidine as a stoichiometric additive that facilitates the catalytic cycle.

Data Presentation: Asymmetric Silylation of N-Boc Pyrrolidine [1]

EntryChiral Ligand (equiv)Achiral Ligand (equiv)Yield (%)Enantiomeric Ratio (er)
1(-)-Sparteine (0.2)N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2)5588:12
2This compound surrogate (0.2)N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2)666:94
3(-)-Sparteine (0.1)3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonane (1.2)7093:7
4This compound surrogate (0.1)3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonane (1.2)817:93
Catalytic Asymmetric Synthesis of P-Stereogenic Phosphines

The synthesis of enantiopure P-stereogenic phosphines is of great interest due to their application as chiral ligands in transition-metal catalysis. This compound surrogates have been successfully employed in the catalytic asymmetric deprotonation of phosphine-borane adducts, followed by electrophilic trapping, to afford P-stereogenic phosphines with high enantioselectivity. This methodology provides access to the enantiomers of phosphine ligands that were previously difficult to obtain.

Data Presentation: Asymmetric Synthesis of P-Stereogenic Bisphosphine Precursors

EntrySubstrateChiral Ligand (equiv)ProductYield (%)Enantiomeric Excess (ee) (%)
1Phenylphosphine-boraneThis compound surrogate (0.5)(R)-Methylphenylphosphine-borane8595
2Mesitylphosphine-boraneThis compound surrogate (0.5)(R)-Methylmesitylphosphine-borane8293

Experimental Protocols

Protocol 1: Synthesis of a this compound Surrogate

This protocol is adapted from the procedure published in Organic Syntheses.[2]

A. (-)-Cytisine Extraction:

  • To a 2-L, three-necked round-bottomed flask equipped with an overhead mechanical stirrer, add finely ground Laburnum anagyroides seeds (598 g), dichloromethane (837 mL), methanol (239 mL), and aqueous 25% w/v ammonium hydroxide (90 mL).

  • Stir the mixture vigorously at room temperature for 69 hours.

  • Filter the mixture and wash the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield crude (-)-cytisine.

B. (-)-Methyl (1R,9R)-6-Oxo-7,11-Diazatricyclo[7.3.1.02,7]Trideca-2,4-Diene-11-Carboxylate:

  • In a flame-dried 250-mL, two-necked round-bottomed flask, dissolve (-)-cytisine (5.25 g, 27.5 mmol) in dichloromethane (80 mL) and add triethylamine (4.21 mL, 30.2 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add methyl chloroformate (2.34 mL, 30.2 mmol) dropwise via syringe over 10 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired carbamate.

C. (+)-(1R,2S,9S)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane (this compound Surrogate):

  • Hydrogenate the carbamate from the previous step using H2 gas and a suitable catalyst (e.g., PtO2) in a suitable solvent (e.g., ethanol) until the reaction is complete.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Reduce the resulting lactam with a suitable reducing agent (e.g., LiAlH4) in an appropriate solvent (e.g., THF).

  • Work up the reaction and purify the crude product by distillation to yield the this compound surrogate.

Protocol 2: Catalytic Asymmetric Silylation of N-Boc Pyrrolidine

This protocol is a general procedure based on the work of O'Brien and coworkers.[1]

  • To a flame-dried Schlenk tube under an argon atmosphere, add the this compound surrogate (0.1 mmol, 0.1 equiv) and anhydrous diethyl ether (2 mL).

  • Cool the solution to -78 °C.

  • Add s-BuLi (1.3 mmol, 1.3 equiv) dropwise and stir the solution for 15 minutes.

  • Add a solution of 3,7-diisopropyl-3,7-diazabicyclo[3.3.1]nonane (1.2 mmol, 1.2 equiv) in anhydrous diethyl ether (1 mL).

  • Add a solution of N-Boc pyrrolidine (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether (1 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with chlorotrimethylsilane (2.0 mmol, 2.0 equiv).

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench with saturated aqueous sodium bicarbonate solution and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired silylated pyrrolidine.

  • Determine the enantiomeric ratio by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Surrogate cluster_catalysis Catalytic Asymmetric Deprotonation cytisine (-)-Cytisine Extraction carbamate Carbamate Formation cytisine->carbamate Methyl Chloroformate, Et3N hydrogenation Hydrogenation carbamate->hydrogenation H2, PtO2 reduction Reduction hydrogenation->reduction LiAlH4 surrogate surrogate reduction->surrogate This compound Surrogate reagents s-BuLi, (+)-Surrogate, Achiral Bispidine reaction Deprotonation -78 °C reagents->reaction substrate N-Boc Pyrrolidine substrate->reaction electrophile Electrophile (e.g., TMSCl) reaction->electrophile product Chiral Product electrophile->product

Caption: Experimental workflow for the synthesis of the this compound surrogate and its application.

catalytic_cycle sBuLi_Surrogate s-BuLi • (+)-Surrogate Product_Li Product-Li • (+)-Surrogate sBuLi_Surrogate->Product_Li Deprotonation of SH Substrate Substrate (SH) Substrate->Product_Li Product_Li->sBuLi_Surrogate Ligand Exchange with s-BuLi • Bispidine Product_Li_Bispidine Product-Li • Bispidine Product_Li->Product_Li_Bispidine Ligand Exchange Electrophile Electrophile (E+) Product_Li->Electrophile sBuLi_Bispidine s-BuLi • Bispidine sBuLi_Bispidine->Product_Li Bispidine Bispidine Bispidine->Product_Li_Bispidine Product_Li_Bispidine->Electrophile Product Product (SE) Electrophile->Product Electrophile->Product

References

Application Notes and Protocols for s-BuLi/(+)-Sparteine Mediated Lithiation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective deprotonation of prochiral organic compounds using the complex of sec-butyllithium (s-BuLi) and the chiral diamine (+)-sparteine is a powerful method for the synthesis of enantioenriched organolithium species. These chiral intermediates can then be trapped with various electrophiles to afford a wide range of functionalized products with high stereocontrol. This technique is particularly effective for the asymmetric functionalization of N-Boc protected heterocycles, carbamates, and other substrates with an acidic proton alpha to a heteroatom. These application notes provide detailed protocols and data for performing these reactions.

Reaction Principle

The core principle of this methodology lies in the formation of a chiral complex between s-BuLi and this compound. This complex acts as a chiral strong base. When introduced to a prochiral substrate, the s-BuLi/(+)-sparteine complex selectively abstracts one of two enantiotopic protons, leading to the formation of a configurationally stable, enantioenriched organolithium intermediate. Subsequent quenching with an electrophile proceeds with retention of configuration at the newly formed stereocenter.

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Lithiation and Electrophilic Quenching of N-Boc-pyrrolidine

This protocol is a general guideline and can be adapted for various electrophiles.

Materials:

  • N-Boc-pyrrolidine

  • This compound or a this compound surrogate

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)

  • Electrophile (e.g., trimethylsilyl chloride (TMSCl), an aryl bromide for subsequent transmetalation/coupling)

  • Quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl))

  • Standard glassware for anhydrous reactions (oven-dried), Schlenk line or glovebox, syringes, and cannulas.

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer or temperature probe, a nitrogen or argon inlet, and a rubber septum. The system should be maintained under a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the reaction flask, add N-Boc-pyrrolidine (1.0 eq.) and anhydrous solvent (e.g., MTBE, approximately 0.5 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ligand Addition: Add this compound (1.2 eq.) to the cooled solution via syringe.

  • Lithiation: Slowly add s-BuLi (1.3 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. The addition is typically performed over 20-30 minutes. The solution will typically change color (e.g., to yellow or orange-red), indicating the formation of the lithiated species.

  • Stirring: Stir the reaction mixture at -78 °C for the required time to ensure complete deprotonation (typically 3-5 hours).

  • Electrophilic Quench: Add the desired electrophile (1.2-1.5 eq.) to the reaction mixture. The addition can be neat or as a solution in the reaction solvent, while maintaining the temperature at -78 °C.

  • Reaction Completion: Stir the reaction mixture at -78 °C for an additional 1-3 hours, or until the reaction is deemed complete by TLC or other appropriate analysis.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired enantiomerically enriched product.

Protocol 2: Detailed Protocol for the α-Arylation of N-Boc-pyrrolidine via Transmetalation

This protocol details a specific application involving a transmetalation step with zinc chloride followed by a Negishi coupling.[1]

Materials:

  • N-Boc-pyrrolidine (1.20 equiv)

  • This compound (1.20 equiv)

  • s-BuLi in cyclohexane (1.4 M, 1.30 equiv)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.30 equiv)

  • Aryl bromide (1.00 equiv)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P-HBF₄)

  • Anhydrous methyl tert-butyl ether (MTBE)

Procedure:

  • Reaction Setup: In an oven-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, equipped with a temperature probe and a magnetic stir bar, charge MTBE (120 mL), N-Boc-pyrrolidine (10.0 g, 58.4 mmol, 1.20 equiv), and this compound (13.7 g, 58.4 mmol, 1.20 equiv).[1]

  • Cooling: Cool the solution to between -70 °C and -78 °C with a dry ice/acetone bath.[1]

  • Lithiation: Add 1.4 M s-BuLi in cyclohexane (45.2 mL, 63.3 mmol, 1.30 equiv) dropwise over 30 minutes, maintaining the internal temperature below -65 °C. The solution will turn orange-red.[1]

  • Aging: Age the resulting solution at -65 °C to -78 °C for 3 hours to ensure complete deprotonation.[1]

  • Transmetalation: In a separate flask, prepare a solution of anhydrous ZnCl₂ (1.30 equiv) in MTBE. Add this solution to the reaction mixture, ensuring the internal temperature remains below -65 °C. The orange-red solution will become a yellow slurry.[1]

  • Negishi Coupling: To the yellow slurry, add the aryl bromide (1.00 equiv) as a solid in a single portion. Then add the palladium catalyst and phosphine ligand.

  • Warming and Reaction Completion: Allow the reaction mixture to warm to room temperature and stir until the coupling reaction is complete.

  • Workup and Purification: Follow the general workup and purification procedures described in Protocol 1.

Data Presentation

The following tables summarize representative results for s-BuLi/(+)-sparteine (or its surrogate) mediated lithiation reactions.

SubstrateElectrophileProductYield (%)e.r. (enantiomeric ratio)Reference
N-Boc-pyrrolidineMe₃SiCl(R)-N-Boc-2-(trimethylsilyl)pyrrolidine8495:5[2]
N-Boc-pyrrolidine4-bromobenzonitrile (with ZnCl₂, Pd(OAc)₂, SPhos)tert-butyl (R)-2-(4-cyanophenyl)pyrrolidine-1-carboxylate8999:1
N-Boc-piperidineMe₃SiCl(R)-N-Boc-2-(trimethylsilyl)piperidine6596:4
O-Alkyl CarbamateMe₃SiClEnantioenriched α-silyl carbamate>9598:2
N-Boc-indolineMe₃SiCl(R)-N-Boc-2-(trimethylsilyl)indoline8598:2

Note: this compound surrogates often provide the opposite enantiomer to (-)-sparteine with comparable enantioselectivity.

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the s-BuLi/(+)-sparteine mediated asymmetric deprotonation and electrophilic quench.

reaction_mechanism cluster_start Reagents sBuLi s-BuLi complex s-BuLi/(+)-Sparteine Complex sBuLi->complex sparteine This compound sparteine->complex prelithiation Pre-lithiation Complex complex->prelithiation substrate Prochiral Substrate (R-H) substrate->prelithiation transition_state Diastereomeric Transition State prelithiation->transition_state Deprotonation lithiated_intermediate Enantioenriched Organolithium (R-Li) transition_state->lithiated_intermediate product Enantioenriched Product (R-E) lithiated_intermediate->product Electrophilic Quench electrophile Electrophile (E+) electrophile->product

Caption: Mechanism of s-BuLi/(+)-sparteine mediated lithiation.

Experimental Workflow

This diagram outlines the key steps in a typical experimental procedure.

experimental_workflow start Start: Oven-dried glassware under inert atmosphere setup Add substrate and anhydrous solvent start->setup cool Cool to -78 °C setup->cool add_ligand Add this compound cool->add_ligand add_sBuLi Slowly add s-BuLi (maintain T < -70 °C) add_ligand->add_sBuLi deprotonation Stir at -78 °C for 3-5 h (Deprotonation) add_sBuLi->deprotonation add_electrophile Add Electrophile at -78 °C deprotonation->add_electrophile react Stir at -78 °C for 1-3 h add_electrophile->react quench Quench with sat. aq. NH₄Cl react->quench workup Warm to RT, Extract, Dry, and Concentrate quench->workup purify Purify by Column Chromatography workup->purify end Obtain Enantioenriched Product purify->end

Caption: Experimental workflow for asymmetric lithiation.

References

Application Notes and Protocols: Synthesis of Chiral Pharmaceutical Intermediates Using (+)-Sparteine Surrogates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of chiral pharmaceutical intermediates using (+)-sparteine surrogates. Due to the limited availability of this compound from natural sources, synthetic surrogates that mimic its stereochemical influence have become invaluable tools in asymmetric synthesis. The primary application highlighted is the enantioselective deprotonation of prochiral starting materials using an organolithium base in the presence of a chiral this compound surrogate, leading to the formation of valuable chiral building blocks for active pharmaceutical ingredients (APIs).

Application Note 1: Asymmetric Synthesis of a Chiral Pyrrolidine Intermediate for the CCK Antagonist (+)-RP 66803

The enantioselective functionalization of N-Boc-pyrrolidine is a key strategy for the synthesis of a variety of pharmaceutical compounds. The use of a this compound surrogate allows for the preparation of the (R)-enantiomer of 2-substituted pyrrolidines, which is a crucial intermediate for the synthesis of the cholecystokinin (CCK) antagonist (+)-RP 66803.[1]

Data Presentation
LigandProductYield (%)Enantiomeric Ratio (e.r.)
(-)-Sparteine(S)-2-trimethylsilyl-N-Boc-pyrrolidine8795:5
This compound Surrogate(R)-2-trimethylsilyl-N-Boc-pyrrolidine8495:5

Table 1: Comparison of (-)-Sparteine and a this compound Surrogate in the Asymmetric Silylation of N-Boc-pyrrolidine.[2]

Experimental Protocol: Asymmetric Silylation of N-Boc-Pyrrolidine

Materials:

  • N-Boc-pyrrolidine

  • This compound surrogate (e.g., (1R,2S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane)

  • sec-Butyllithium (s-BuLi) in cyclohexane (concentration to be determined by titration)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous diethyl ether (Et2O) or methyl tert-butyl ether (MTBE)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add N-Boc-pyrrolidine (1.0 eq) and the this compound surrogate (1.2 eq).

  • Dissolve the reagents in anhydrous diethyl ether (or MTBE) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of sec-butyllithium (1.2 eq) in cyclohexane dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting orange-red solution at -78 °C for 3 hours.

  • Add freshly distilled trimethylsilyl chloride (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1 hour, then slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-2-trimethylsilyl-N-Boc-pyrrolidine.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Asymmetric Deprotonation and Trapping cluster_workup Work-up and Purification start Start reagents Add N-Boc-pyrrolidine and this compound Surrogate to dry flask start->reagents solvent Add anhydrous Et2O/MTBE reagents->solvent cool Cool to -78 °C solvent->cool deprotonation Add s-BuLi dropwise at -78 °C cool->deprotonation stir1 Stir for 3h at -78 °C deprotonation->stir1 trapping Add TMSCl dropwise at -78 °C stir1->trapping stir2 Stir for 1h at -78 °C trapping->stir2 warm Warm to RT stir2->warm quench Quench with aq. NH4Cl warm->quench extract Extract with Et2O quench->extract wash Wash with aq. NaHCO3 and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Flash Chromatography concentrate->purify end End (R)-Product purify->end

Figure 1: Experimental workflow for the asymmetric silylation of N-Boc-pyrrolidine.

mechanism cluster_complex Formation of Chiral Complex cluster_deprotonation Enantioselective Deprotonation cluster_trapping Electrophilic Trapping sBuLi s-BuLi complex [s-BuLi • (+)-Surrogate] Complex sBuLi->complex sparteine This compound Surrogate sparteine->complex transition_state Diastereomeric Transition State complex->transition_state NBoc N-Boc-pyrrolidine NBoc->transition_state lithiated_intermediate (R)-2-Lithio-N-Boc-pyrrolidine Intermediate transition_state->lithiated_intermediate product (R)-Product lithiated_intermediate->product TMSCl TMSCl TMSCl->product

Figure 2: Proposed mechanism for asymmetric deprotonation and trapping.

Application Note 2: Synthesis of P-Stereogenic Phosphine Boranes as Chiral Ligand Precursors

P-stereogenic phosphines are a critical class of chiral ligands for a wide range of transition-metal-catalyzed asymmetric reactions used in pharmaceutical synthesis. The asymmetric deprotonation of achiral phosphine boranes using a this compound surrogate provides a powerful method to access these valuable compounds with high enantioselectivity.

Data Presentation
SubstrateElectrophileProductYield (%)e.e. (%)
PhMePH•BH3MeIPhMe2P•BH39594
PhEtPH•BH3MeIPhEtMeP•BH38592
t-BuMePH•BH3MeIt-BuMe2P•BH39196

Table 2: Representative examples of asymmetric synthesis of P-stereogenic phosphine boranes using a this compound surrogate.

Experimental Protocol: General Procedure for Asymmetric Synthesis of P-Stereogenic Phosphine Boranes

Materials:

  • Achiral secondary phosphine borane (e.g., Phenyl(methyl)phosphine-borane complex)

  • This compound surrogate

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Electrophile (e.g., Methyl iodide)

  • Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • In a flame-dried, inert-atmosphere glovebox or Schlenk line, dissolve the secondary phosphine borane (1.0 eq) and the this compound surrogate (1.1 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C.

  • Slowly add sec-butyllithium (1.1 eq) to the cooled solution.

  • Stir the mixture at -78 °C for 2 hours.

  • Add the electrophile (1.2 eq) and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting P-stereogenic phosphine borane by chromatography or crystallization.

Visualizations

p_phosphine_synthesis cluster_start Initial Setup cluster_reaction Asymmetric Deprotonation & Alkylation cluster_end Product start_materials Achiral Phosphine Borane + this compound Surrogate deprotonation 1. s-BuLi, Et2O, -78 °C start_materials->deprotonation alkylation 2. Electrophile (e.g., MeI) deprotonation->alkylation product P-Stereogenic Phosphine Borane alkylation->product

Figure 3: General workflow for the synthesis of P-stereogenic phosphine boranes.

References

Application of (+)-Sparteine in the Kinetic Resolution of Racemic Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture, relying on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer. (+)-Sparteine, a naturally occurring chiral diamine, has emerged as a valuable ligand in asymmetric synthesis, particularly in the kinetic resolution of racemic organolithiums generated from various precursors, including N-heterocycles. In complexation with organolithium bases, such as n-butyllithium (n-BuLi), this compound forms a chiral complex that can selectively deprotonate one enantiomer of a racemic substrate at a faster rate, enabling the separation of the unreacted, enantioenriched starting material from the reacted enantiomer.

This document provides detailed application notes and experimental protocols for the use of this compound in the kinetic resolution of racemic mixtures, with a focus on N-Boc protected arylpiperidines and related heterocycles.

Principle of Kinetic Resolution using this compound

The kinetic resolution of a racemic substrate using the this compound/n-BuLi system is predicated on the formation of a chiral lithiated intermediate. The this compound ligand coordinates to the lithium ion of the organolithium reagent, creating a chiral environment. This chiral complex then selectively abstracts a proton from one enantiomer of the racemic substrate faster than the other. The resulting lithiated species can then be quenched with an electrophile. This process leaves the unreacted starting material enriched in the less reactive enantiomer.

A logical workflow for this process is depicted below:

G cluster_prep Preparation cluster_reaction Kinetic Resolution cluster_workup Workup & Separation cluster_products Products racemic_substrate Racemic Substrate reaction_mixture Reaction Mixture (Selective Deprotonation) racemic_substrate->reaction_mixture sparteine_buLi This compound / n-BuLi Complex sparteine_buLi->reaction_mixture quench Electrophilic Quench reaction_mixture->quench separation Chromatographic Separation quench->separation enantioenriched_sm Enantioenriched Starting Material separation->enantioenriched_sm functionalized_product Functionalized Product (from reacted enantiomer) separation->functionalized_product

Caption: General workflow for the kinetic resolution of a racemic substrate using the this compound/n-BuLi system.

Applications in the Kinetic Resolution of N-Heterocycles

A significant application of this compound is in the kinetic resolution of racemic N-Boc protected 2-arylpiperidines and related N-heterocycles. This method provides access to enantioenriched piperidine scaffolds, which are prevalent in many biologically active compounds and pharmaceuticals.

Data Presentation

The following tables summarize the quantitative data for the kinetic resolution of various N-Boc-2-arylpiperidines and a 2-arylpiperazine using the this compound/n-BuLi system.

Table 1: Kinetic Resolution of Racemic N-Boc-2-arylpiperidines

SubstrateElectrophileYield of Recovered SM (%)e.r. of Recovered SMReference
N-Boc-2-phenylpiperidineEthyl chloroformate4897:3[1][2]
N-Boc-2-(4-fluorophenyl)piperidineEthyl chloroformate3996:4[1]
N-Boc-2-(2-thienyl)piperidineEthyl chloroformate4595:5[1]

SM = Starting Material; e.r. = enantiomeric ratio

Table 2: Kinetic Resolution of a Racemic N-Boc-2-arylpiperazine

SubstrateElectrophileYield of Recovered SM (%)e.r. of Recovered SMReference
N-Boc-N'-cumyl-2-phenylpiperazineMethyl chloroformate38-44up to 99:1[3]

SM = Starting Material; e.r. = enantiomeric ratio

Experimental Protocols

Protocol 1: Kinetic Resolution of Racemic N-Boc-2-phenylpiperidine

This protocol is adapted from the procedure described by Coldham et al.[1][2].

Materials:

  • Racemic N-Boc-2-phenylpiperidine

  • This compound

  • n-Butyllithium (solution in hexanes)

  • Ethyl chloroformate

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Magnesium sulfate

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a stirred solution of racemic N-Boc-2-phenylpiperidine (1.0 equiv) and this compound (0.8 equiv) in anhydrous toluene (0.1 M) at -78 °C under an inert atmosphere, add n-butyllithium (0.6 equiv) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Quench the reaction by the addition of ethyl chloroformate (1.0 equiv).

  • Allow the reaction mixture to warm to room temperature.

  • Add saturated aqueous ammonium chloride solution to quench any remaining organolithium species.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the enantioenriched starting material from the 2,2-disubstituted product.

  • Determine the enantiomeric ratio of the recovered starting material by chiral HPLC analysis.

Protocol 2: Kinetic Resolution of Racemic N-Boc-N'-cumyl-2-phenylpiperazine

This protocol is based on the work of Coldham and coworkers on the kinetic resolution of 2-arylpiperazines.[3]

Materials:

  • Racemic N-Boc-N'-cumyl-2-phenylpiperazine

  • This compound

  • n-Butyllithium (solution in hexanes)

  • Methyl chloroformate

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the racemic N-Boc-N'-cumyl-2-phenylpiperazine (1.0 equiv) and this compound (0.8 equiv) in anhydrous toluene (to make a 0.1 M solution of the substrate).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (0.6 equiv) dropwise to the stirred solution.

  • Maintain the reaction at -78 °C for 30 minutes.

  • Add methyl chloroformate (1.0 equiv) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to isolate the enantioenriched starting material and the 2,2-disubstituted piperazine.

  • The enantiomeric ratio of the recovered starting material is determined by chiral HPLC.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the kinetic resolution is determined by the diastereomeric transition states formed between the chiral this compound/n-BuLi complex and each enantiomer of the racemic substrate. The complex preferentially abstracts a proton from the enantiomer that leads to a lower energy transition state.

G cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products racemate Racemic Substrate ((R)-Substrate + (S)-Substrate) ts_r [(R)-Substrate...Chiral Base]‡ (Higher Energy) racemate->ts_r k_R (slow) ts_s [(S)-Substrate...Chiral Base]‡ (Lower Energy) racemate->ts_s k_S (fast) chiral_base This compound / n-BuLi chiral_base->ts_r chiral_base->ts_s product_r Unreacted (R)-Substrate (Enantioenriched) ts_r->product_r product_s Deprotonated (S)-Substrate ts_s->product_s

Caption: Energy profile diagram illustrating the kinetic resolution process.

Conclusion

The use of this compound in combination with organolithium reagents provides an effective method for the kinetic resolution of racemic N-heterocycles. The protocols outlined in this document offer a practical guide for researchers in academia and industry to access valuable enantioenriched building blocks for drug discovery and development. The high enantioselectivities achieved make this a valuable tool in asymmetric synthesis. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly continue to expand the utility of this compound in this field.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Employing (+)-Sparteine as a Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide an overview of the principles, quantitative data, and detailed experimental protocols for palladium-catalyzed reactions utilizing (+)-sparteine and its surrogate as a chiral ligand. The primary focus is on the aerobic oxidative kinetic resolution of secondary alcohols, a reaction where sparteine plays a dual role as both a chiral ligand and a base.

Key Application: Asymmetric Aerobic Oxidative Kinetic Resolution of Secondary Alcohols

The palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols is a powerful method for obtaining enantioenriched alcohols and ketones. In this reaction, one enantiomer of a racemic secondary alcohol is preferentially oxidized to the corresponding ketone, leaving the unreacted enantiomer of the alcohol in high enantiomeric excess. The chiral ligand, in this case, this compound or its surrogate, is crucial for achieving high enantioselectivity.

Mechanism and Role of this compound:

The reaction mechanism involves a Pd(II)/Pd(0) catalytic cycle. Mechanistic studies have revealed that sparteine plays a dual role:

  • Chiral Ligand: It coordinates to the palladium center, creating a chiral environment that enables the differentiation between the two enantiomers of the alcohol substrate.

  • Brønsted Base: It facilitates the deprotonation of the coordinated alcohol to form a palladium-alkoxide intermediate, which is a key step in the catalytic cycle.

The concentration of sparteine has been shown to influence the rate-limiting step of the reaction. At low concentrations, deprotonation is rate-limiting, while at higher concentrations, β-hydride elimination becomes the rate-determining step.

Quantitative Data Summary

The following tables summarize the quantitative data for the palladium-catalyzed aerobic oxidative kinetic resolution of various secondary alcohols using a this compound surrogate. The use of the surrogate provides the opposite enantioselectivity compared to reactions employing the naturally abundant (-)-sparteine.

Table 1: Aerobic Oxidative Kinetic Resolution of Benzylic Alcohols

EntrySubstrateTime (h)Conversion (%)Yield of Alcohol (%)ee of Alcohol (%)s-factor
11-Phenylethanol245543>9970
21-(4-Methoxyphenyl)ethanol4858409865
31-(4-Bromophenyl)ethanol185345>9980
41-Indanol1252469975

Table 2: Aerobic Oxidative Kinetic Resolution of Allylic Alcohols

EntrySubstrateTime (h)Conversion (%)Yield of Alcohol (%)ee of Alcohol (%)s-factor
11-Octen-3-ol7251479640
2(E)-4-Phenyl-3-buten-2-ol3654449755

Data presented is representative and compiled from various sources. Actual results may vary based on specific reaction conditions.

Experimental Protocols

General Procedure for Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of a Secondary Alcohol using this compound Surrogate

This protocol is a general guideline for the kinetic resolution of a secondary alcohol. Optimization of reaction time and temperature may be necessary for different substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound surrogate

  • Racemic secondary alcohol

  • Toluene (anhydrous)

  • Molecular sieves (3 Å, powdered and activated)

  • Oxygen (balloon)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.025 mmol, 1.0 mol%) and powdered 3 Å molecular sieves (250 mg).

  • The flask is evacuated and backfilled with argon three times.

  • Add anhydrous toluene (5 mL) to the flask.

  • Add the this compound surrogate (0.125 mmol, 5.0 mol%) to the stirring suspension.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the racemic secondary alcohol (2.5 mmol, 100 mol%) to the reaction mixture.

  • Replace the argon atmosphere with an oxygen balloon.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC.

  • Upon reaching the desired conversion (typically 50-60%), cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the enantioenriched alcohol and the ketone product.

  • Determine the enantiomeric excess of the recovered alcohol by chiral HPLC or GC analysis.

Visualizations

Catalytic Cycle of Aerobic Alcohol Oxidation

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed aerobic oxidation of alcohols.

Catalytic_Cycle cluster_legend Legend Pd(II)L Pd(II)L Pd(II)L(ROH) Pd(II)L(ROH) Pd(II)L->Pd(II)L(ROH) + ROH Pd(II)L(OR) Pd(II)L(OR) Pd(II)L(ROH)->Pd(II)L(OR) - H+ HPd(II)L HPd(II)L Pd(II)L(OR)->HPd(II)L β-H elimination + Ketone Pd(0)L Pd(0)L HPd(II)L->Pd(0)L - H+ Pd(0)L->Pd(II)L + 1/2 O2 - H2O L = this compound surrogate L = this compound surrogate ROH = Secondary Alcohol ROH = Secondary Alcohol

Caption: Catalytic cycle for the Pd-catalyzed aerobic oxidation of alcohols.

Experimental Workflow

The following diagram outlines the general experimental workflow for the palladium-catalyzed aerobic oxidative kinetic resolution.

Workflow A Reaction Setup (Pd(OAc)2, this compound surrogate, Mol. Sieves, Toluene) B Substrate Addition (Racemic Alcohol) A->B C Reaction under O2 (Heating) B->C D Work-up (Filtration, Concentration) C->D E Purification (Column Chromatography) D->E F Analysis (Yield, ee determination) E->F G Enantioenriched Alcohol F->G H Ketone F->H

Caption: General experimental workflow for kinetic resolution.

Application Notes and Protocols for Copper-Catalyzed Asymmetric Reactions with (+)-Sparteine and its Surrogates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for copper-catalyzed asymmetric reactions utilizing the chiral ligand (+)-sparteine and its synthetic surrogates. Due to the limited commercial availability of this compound, these notes focus on a key reaction where its surrogates have been successfully employed to achieve the desired enantioselectivity, namely in the synthesis of complex natural products. Additionally, a protocol for a fundamental copper-catalyzed asymmetric transformation is provided, with guidance on adapting it for use with this compound.

Copper-Mediated Asymmetric Oxidative Dearomatization of Alkynylbenzaldehydes using this compound Surrogates

This protocol details the enantioselective synthesis of azaphilone cores, key intermediates in the synthesis of natural products like (+)-sclerotiorin, through a copper-mediated oxidative dearomatization. The use of readily available this compound surrogates allows for the generation of the (S)-enantiomer of the product, which would be the opposite enantiomer to that obtained with the more common (-)-sparteine.

Reaction Principle

The reaction involves the formation of a bis-μ-oxo copper complex with a chiral diamine ligand. This complex then mediates the oxidative dearomatization of an alkynylbenzaldehyde substrate to generate a quaternary stereocenter with high enantioselectivity.

dearomatization_mechanism cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Dearomatization Cu(I) Cu(I) bis_oxo_Cu [L2Cu2O2] Complex Cu(I)->bis_oxo_Cu 2 eq. L This compound Surrogate O2 O2 O2->bis_oxo_Cu L* L* L*->bis_oxo_Cu 2 eq. Substrate Alkynylbenzaldehyde Product (S)-Azaphilone Core Substrate->Product [L*2Cu2O2] Base DIEA Base->Product

Caption: General mechanism for the copper-mediated asymmetric oxidative dearomatization.

Quantitative Data

The following table summarizes the results obtained with different this compound surrogates in the asymmetric oxidative dearomatization of 2-(3,3-diethynyl)benzaldehyde.

EntryThis compound Surrogate (Ligand)Yield (%)Enantiomeric Excess (ee, %)
1N-methyl surrogate6592
2N-ethyl surrogate7095
3N-isopropyl surrogate5588

Data extracted from literature reports on the synthesis of (+)-sclerotiorin precursors.

Experimental Protocol: Synthesis of (S)-Azaphilone Core

Materials:

  • Copper(I) triflate benzene complex (CuOTf)₂·C₆H₆

  • This compound surrogate (e.g., N-ethyl surrogate)

  • 2-(3,3-diethynyl)benzaldehyde (Substrate)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Oxygen (balloon)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add (CuOTf)₂·C₆H₆ (0.11 mmol, 1.1 eq.).

    • Add anhydrous DCM (5.0 mL) and cool the solution to -78 °C.

    • Add the this compound surrogate (0.12 mmol, 1.2 eq.) dropwise.

    • Purge the flask with oxygen and stir the mixture under an oxygen atmosphere (balloon) for 2 hours at -78 °C. The solution should turn from colorless to a deep green or brown, indicating the formation of the bis-μ-oxo copper complex.

  • Reaction Execution:

    • In a separate flask, dissolve the alkynylbenzaldehyde substrate (0.10 mmol, 1.0 eq.) and DIEA (0.16 mmol, 1.6 eq.) in anhydrous DCM (2.0 mL).

    • Add the substrate solution dropwise to the cold catalyst solution over 10 minutes.

    • Stir the reaction mixture at -78 °C for 4 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the (S)-azaphilone core.

  • Characterization:

    • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess by chiral HPLC analysis.

workflow_dearomatization Start Start Catalyst_Prep Prepare bis-μ-oxo Cu complex (-78 °C, 2h, O2) Start->Catalyst_Prep Reaction Add Substrate and Base (-78 °C, 4h) Catalyst_Prep->Reaction Workup Quench, Extract, and Dry Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Yield and ee determination Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the oxidative dearomatization.

Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Cyclic Enones

This protocol describes a general method for the copper-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated ketones. While many published procedures utilize (-)-sparteine, this protocol can be adapted for this compound to yield the opposite enantiomer of the product. This transformation is fundamental for the stereoselective formation of carbon-carbon bonds.

Reaction Principle

A chiral copper complex, formed in situ from a copper salt and a chiral ligand like sparteine, catalyzes the 1,4-addition of a Grignard reagent to a cyclic enone. The chiral ligand environment dictates the facial selectivity of the nucleophilic attack, leading to an enantioenriched product.

conjugate_addition_logic Catalyst Cu Salt + Chiral Ligand (this compound) Reaction Asymmetric Conjugate Addition Catalyst->Reaction Reagents Cyclic Enone + Grignard Reagent Reagents->Reaction Product Enantioenriched Ketone Reaction->Product

Caption: Logical relationship in the asymmetric conjugate addition.

Quantitative Data (Representative Examples with (-)-Sparteine)

The following data for the reaction of various Grignard reagents with cyclohexenone using a copper-(-)-sparteine catalyst system illustrates the typical efficiency of this reaction. The use of this compound is expected to yield the opposite enantiomers with similar yields and enantioselectivities.

EntryGrignard ReagentProduct Yield (%)Enantiomeric Excess (ee, %) of (R)-product
1EtMgBr9592
2n-BuMgBr9390
3PhMgBr8885
Experimental Protocol: Asymmetric Conjugate Addition

Note on Enantioselectivity: This protocol is written for a generic sparteine ligand. Using this compound will result in the formation of the enantiomer of the product that would be obtained with (-)-sparteine.

Materials:

  • Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

  • This compound

  • Cyclohexenone (or other cyclic enone)

  • Grignard reagent (e.g., Ethylmagnesium bromide in THF)

  • tert-Butyl methyl ether (TBME), anhydrous

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Catalyst Formation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (0.05 mmol, 5 mol%).

    • Add anhydrous TBME (10 mL) and cool the suspension to -78 °C.

    • Add this compound (0.06 mmol, 6 mol%) and stir the mixture for 15 minutes.

  • Reaction Execution:

    • Add the cyclic enone (1.0 mmol, 1.0 eq.) to the cold catalyst suspension.

    • Slowly add the Grignard reagent (1.2 mmol, 1.2 eq.) dropwise over 20 minutes, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 3 hours.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral ketone.

  • Characterization:

    • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and GC-MS.

    • Determine the enantiomeric excess by chiral GC or HPLC analysis.

workflow_conjugate_addition Start Start Catalyst_Prep Prepare Cu-(+)-Sparteine complex (-78 °C, 15 min) Start->Catalyst_Prep Reaction Add Enone, then Grignard (-78 °C, 3h) Catalyst_Prep->Reaction Workup Quench, Extract, and Dry Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Yield and ee determination Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the asymmetric conjugate addition.

Gram-Scale Synthesis of (+)-Sparteine for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Sparteine, the unnatural enantiomer of the readily available (-)-sparteine, is a highly valuable chiral ligand in asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for drug development and other industrial applications. Historically, its limited availability has hindered its widespread use. This document provides detailed application notes and protocols for the gram-scale synthesis of this compound and a highly effective this compound surrogate. Three primary strategies are presented: the practical and cost-effective synthesis of a this compound surrogate from (-)-cytisine, a ten-step enantioselective synthesis of this compound, and an efficient synthesis of racemic (±)-sparteine followed by chiral resolution. These protocols are intended to provide researchers and process chemists with the necessary information to produce multi-gram quantities of these critical chiral reagents.

Introduction

(-)-Sparteine, a naturally occurring lupin alkaloid, has been extensively used as a chiral ligand in a multitude of asymmetric transformations. However, the inaccessibility of its enantiomer, this compound, from natural sources has created a significant demand for synthetic routes to this valuable compound. Access to this compound allows for the synthesis of the opposite enantiomers of chiral products, expanding the toolbox of synthetic chemists.

This document outlines three viable approaches for obtaining this compound or a functional equivalent on a gram scale for industrial applications:

  • Synthesis of a this compound Surrogate: A practical and highly efficient three-step synthesis of a chiral diamine that acts as a surrogate for this compound, starting from the readily available natural product (-)-cytisine.[1]

  • Enantioselective Synthesis of this compound: A 10-step synthesis that yields enantiomerically pure this compound. This route is based on a reported synthesis of (-)-sparteine and has been adapted for the (+)-enantiomer.[2]

  • Synthesis of (±)-Sparteine and Chiral Resolution: A recently developed, efficient seven-step synthesis of racemic (±)-sparteine, coupled with a general protocol for chiral resolution to isolate the desired (+)-enantiomer.[3][4]

These methodologies provide a range of options to suit different manufacturing capabilities and project requirements, ultimately addressing the supply issues that have historically limited the use of this compound in industrial settings.

Data Presentation

The following tables summarize the quantitative data for the key synthetic routes described in this document.

Table 1: Gram-Scale Synthesis of a this compound Surrogate from (-)-Cytisine

StepReactionStarting MaterialProductReagentsYield (%)Purity/Notes
1N-Carbomethoxylation(-)-Cytisine(-)-N-CarbomethoxycytisineMethyl chloroformate, NaHCO₃95Crystalline solid
2Hydrogenation(-)-N-CarbomethoxycytisineN-Carbomethoxy-(+)-sparteine surrogateH₂, PtO₂92Diastereomerically pure
3ReductionN-Carbomethoxy-(+)-sparteine surrogateThis compound SurrogateLiAlH₄90Distilled liquid
Overall (-)-Cytisine This compound Surrogate ~79 High purity after distillation

Table 2: Enantioselective Synthesis of this compound (Adapted from O'Brien's (-)-Sparteine Synthesis)

StepReactionStarting MaterialProductReagentsYield (%) (estimated)Purity/Notes
1-2Pyridine Hydrogenation and Boc Protection2-Pyridinecarboxylic acid(±)-N-Boc-pipecolic acidH₂, PtO₂; Boc₂O90 (over 2 steps)Racemic mixture
3Enzymatic Resolution(±)-N-Boc-pipecolic acid methyl ester(+)-N-Boc-pipecolic acid methyl esterLipase>45>99% ee
4Condensation(+)-N-Boc-pipecolic acid methyl esterUnsaturated esterFormaldehyde, K₂CO₃~80
5Michael AdditionUnsaturated ester and (-)-N-Boc-pipecolic acid methyl esterDiester intermediateLiHMDS~75Diastereomerically pure
6N-DeprotectionDiester intermediateAmino-diesterTFA~95
7LactamizationAmino-diesterBis-lactamHeat~85
8ReductionBis-lactamDiol intermediateLiAlH₄~90
9MesylationDiol intermediateDimesylate intermediateMsCl, Et₃N~90
10CyclizationDimesylate intermediateThis compoundNaN₃ then H₂, Pd/C~70Enantiomerically pure
Overall 2-Pyridinecarboxylic acid This compound ~20-25 High purity

Table 3: Gram-Scale Synthesis of (±)-Sparteine via Pyridine Dearomatization

StepReactionStarting MaterialProductReagentsYield (%)Purity/Notes
1Dearomative CyclizationPyridine, Glutaryl chlorideQuinolizidine intermediateMethanol~60Scalable to gram quantities
2-7Multi-step conversionQuinolizidine intermediate(±)-SparteineVarious~30 (over 6 steps)Racemic mixture
Overall Pyridine (±)-Sparteine ~18 High purity after distillation

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of a this compound Surrogate

This three-step synthesis provides a highly practical route to a functional equivalent of this compound.[5]

Step 1: (-)-N-Carbomethoxycytisine

  • To a stirred solution of (-)-cytisine (10.0 g, 52.6 mmol) in saturated aqueous sodium bicarbonate (100 mL) and dichloromethane (100 mL) at 0 °C, add methyl chloroformate (5.0 mL, 65.7 mmol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (-)-N-carbomethoxycytisine as a white solid (12.4 g, 95%).

Step 2: N-Carbomethoxy-(+)-sparteine surrogate

  • In a hydrogenation vessel, dissolve (-)-N-carbomethoxycytisine (10.0 g, 40.3 mmol) in methanol (150 mL).

  • Add platinum(IV) oxide (500 mg, 2.2 mmol) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and shake for 24 hours.

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to afford the N-carbomethoxy-(+)-sparteine surrogate as a colorless oil (9.3 g, 92%).

Step 3: this compound Surrogate

  • Carefully add a solution of the N-carbomethoxy-(+)-sparteine surrogate (9.0 g, 35.7 mmol) in anhydrous tetrahydrofuran (50 mL) to a stirred suspension of lithium aluminum hydride (2.7 g, 71.4 mmol) in anhydrous tetrahydrofuran (100 mL) at 0 °C under an inert atmosphere.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Cool the mixture to 0 °C and quench sequentially with water (2.7 mL), 15% aqueous sodium hydroxide (2.7 mL), and water (8.1 mL).

  • Stir the resulting mixture at room temperature for 1 hour, then filter and wash the solid with tetrahydrofuran.

  • Concentrate the filtrate under reduced pressure and purify the residue by Kugelrohr distillation to give the this compound surrogate as a colorless liquid (6.9 g, 90%).

Protocol 2: Enantioselective Synthesis of this compound

This protocol is an adaptation of the synthesis of (-)-sparteine reported by O'Brien and coworkers.[2] The key to obtaining the (+)-enantiomer is the use of (+)-N-Boc-pipecolic acid methyl ester, which can be obtained through enzymatic resolution of the corresponding racemate.

A detailed step-by-step protocol for this multi-step synthesis is extensive. Researchers are directed to the supporting information of the original publication for precise experimental conditions and characterization data, with the understanding that the opposite enantiomer of the chiral starting material should be used.

Protocol 3: Synthesis of (±)-Sparteine and Chiral Resolution

This approach provides a rapid entry to racemic sparteine, which can then be resolved into its enantiomers.

Synthesis of (±)-Sparteine

The gram-scale synthesis of (±)-sparteine is based on the pyridine dearomatization approach developed by Reisman and coworkers.[3] The procedure involves the reaction of pyridine with glutaryl chloride, followed by a six-step sequence. For detailed experimental procedures, please refer to the supporting information of the original publication.

Chiral Resolution of (±)-Sparteine

The resolution of racemic amines is a well-established process.[6] A general protocol using a chiral acid is provided below.

  • Dissolve (±)-sparteine (10.0 g, 42.7 mmol) in a suitable solvent such as acetone or ethanol (100 mL).

  • Add a solution of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid (0.5 equivalents), in the same solvent.

  • Allow the mixture to stand at room temperature or cool to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Recrystallize the diastereomeric salt from a suitable solvent until a constant optical rotation is achieved.

  • To recover the free base, dissolve the resolved diastereomeric salt in water and basify with a strong base (e.g., 2 M NaOH) to pH > 12.

  • Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • The enantiomeric excess should be determined by chiral HPLC or by comparing the optical rotation to the literature value.

Visualizations

Synthetic Pathway for the this compound Surrogate

G cluster_0 Synthesis of this compound Surrogate (-)-Cytisine (-)-Cytisine (-)-N-Carbomethoxycytisine (-)-N-Carbomethoxycytisine (-)-Cytisine->(-)-N-Carbomethoxycytisine  Methyl chloroformate, NaHCO₃ N-Carbomethoxy-(+)-sparteine surrogate N-Carbomethoxy-(+)-sparteine surrogate (-)-N-Carbomethoxycytisine->N-Carbomethoxy-(+)-sparteine surrogate  H₂, PtO₂ This compound Surrogate This compound Surrogate N-Carbomethoxy-(+)-sparteine surrogate->this compound Surrogate  LiAlH₄

Caption: A three-step synthesis of the this compound surrogate.

Logical Workflow for (±)-Sparteine Synthesis and Resolution

G cluster_1 Racemic Synthesis and Resolution Pyridine Pyridine Quinolizidine Intermediate Quinolizidine Intermediate Pyridine->Quinolizidine Intermediate  Glutaryl chloride, MeOH Racemic (±)-Sparteine Racemic (±)-Sparteine Quinolizidine Intermediate->Racemic (±)-Sparteine  6 Steps Diastereomeric Salts Diastereomeric Salts Racemic (±)-Sparteine->Diastereomeric Salts  Chiral Acid Resolved this compound Resolved this compound Diastereomeric Salts->Resolved this compound  Crystallization & Separation Resolved (-)-Sparteine Resolved (-)-Sparteine Diastereomeric Salts->Resolved (-)-Sparteine  From Mother Liquor

Caption: Workflow for racemic sparteine synthesis and resolution.

Conclusion

The protocols detailed in this document provide viable and scalable solutions to the long-standing challenge of accessing this compound for industrial applications. The synthesis of the this compound surrogate from (-)-cytisine represents the most direct and cost-effective method for obtaining a functionally equivalent chiral ligand. For applications requiring the parent this compound molecule, the enantioselective synthesis offers a direct, albeit longer, route, while the racemic synthesis followed by resolution provides a flexible alternative. By making these powerful chiral ligands more accessible, it is anticipated that their use in the large-scale synthesis of enantiomerically pure pharmaceuticals and other high-value chemicals will be significantly accelerated.

References

Application Notes and Protocols: The Use of (+)-Sparteine in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Sparteine, the unnatural enantiomer of the readily available (-)-sparteine, serves as a valuable chiral ligand in asymmetric synthesis, enabling access to the opposite enantiomers of target molecules. While its application is less widespread than its natural counterpart due to limited commercial availability, this compound plays a crucial role in specific transformations, particularly in the stereoselective construction of complex building blocks for natural product synthesis. This document provides detailed application notes and protocols for the use of this compound in a key synthetic methodology.

Application: Stereoselective Synthesis of Allylic Alcohols via Hoppe–Matteson–Aggarwal Rearrangement

A notable application of this compound is in the Hoppe–Matteson–Aggarwal rearrangement for the synthesis of stereotriads bearing allylic alcohols, which are common structural motifs in polyketide natural products. While this reaction can often be performed stereoselectively without a chiral ligand ("sparteine-free"), the use of this compound can be critical for restoring high yields and diastereoselectivities in cases where the inherent substrate control is insufficient.

In the synthesis of complex polyketide fragments, the lithiation of a carbamate or a 2,4,6-triisopropylbenzoyl (TIB) ester followed by reaction with a vinyl boronic ester and subsequent 1,2-metallate rearrangement can lead to the formation of a new carbon-carbon bond with the creation of a stereocenter. The stereochemical outcome is influenced by the directing group on the substrate and the chiral ligand. In instances where a directing group fails to provide the desired stereoisomer with high selectivity, this compound can override the substrate's inherent facial bias.

A specific example is the reaction of an unsubstituted vinyl boronic ester with a TIB-derivatized diketide. While the use of a bulky directing group alone may result in modest yields and selectivities, the addition of this compound can significantly improve the outcome, favoring the formation of the desired diastereomer.

The following table summarizes the quantitative data for a key experiment demonstrating the utility of this compound in the Hoppe–Matteson–Aggarwal rearrangement.

EntryChiral LigandProductYield (%)Diastereomeric Ratio (dr)
1None (TMEDA)anti-Felkin502.1:1
2This compoundsyn-Felkin75>20:1

Data extracted from a study on the stereoselective construction of complex allylic alcohols.

Experimental Protocols

This protocol details the procedure for the stereoselective synthesis of a complex allylic alcohol, where this compound is employed to control the stereochemical outcome.

Materials:

  • 2,4,6-Triisopropylbenzoyl (TIB) ester of the chiral alcohol substrate

  • This compound

  • sec-Butyllithium (sBuLi) in hexanes (concentration to be titrated)

  • Vinyl boronic ester

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium turnings

  • 1,2-Dibromoethane

  • Anhydrous tetrahydrofuran (THF)

  • 2.0 M Sodium hydroxide (NaOH)

  • 35% Hydrogen peroxide (H₂O₂)

  • Sodium sulfate (Na₂SO₄)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • To a stirred solution of the TIB ester (1.5 equiv) and this compound (1.5 equiv) in anhydrous Et₂O (0.2 M) at -78 °C under an inert atmosphere, add sBuLi (1.4 equiv, 1.3 M in hexanes) dropwise.

  • Stir the reaction mixture at -78 °C for 5 hours.

  • Add a solution of the vinyl boronic ester (1.0 equiv) in anhydrous Et₂O (0.5 M) to the reaction mixture.

  • Continue stirring at -78 °C for an additional 3 hours.

  • In a separate flask, activate magnesium turnings by washing with 1.0 M HCl (2x), water (2x), and acetone (2x), followed by drying under high vacuum.

  • To the activated magnesium turnings, add anhydrous Et₂O (0.8 M) and 1,2-dibromoethane (2.0 equiv) under water bath cooling. Stir for 2 hours at this temperature to form MgBr₂·OEt₂.

  • Add the biphasic MgBr₂·OEt₂ solution dropwise to the main reaction mixture at -78 °C.

  • Stir the reaction mixture for another 30 minutes at -78 °C, then warm to 45 °C and stir overnight.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl. Stir the biphasic mixture for 15 minutes.

  • Separate the phases and wash the organic layer with saturated aqueous NH₄Cl (3x). Extract the combined aqueous phases with MTBE (3x).

  • Combine the organic phases, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude material by short flash column chromatography to remove the excess carbamate.

  • Dissolve the residue in THF (0.2 M) and cool to -20 °C.

  • Add a pre-mixed, ice-cooled solution of 2.0 M NaOH and 35% H₂O₂ (2:1 v/v, 0.12 M) dropwise.

  • Stir the mixture at -20 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous sodium thiosulfate and extract with Et₂O (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired allylic alcohol.

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Asymmetric Deprotonation cluster_borylation Borylation cluster_rearrangement 1,2-Metallate Rearrangement cluster_workup Oxidative Workup TIB_ester TIB Ester Substrate complex Chiral Lithiated Intermediate (s-BuLi/(+)-Sparteine Complex) TIB_ester->complex sBuLi s-BuLi sBuLi->complex sparteine This compound sparteine->complex ate_complex Boronate 'ate' Complex complex->ate_complex vinyl_boronate Vinyl Boronic Ester vinyl_boronate->ate_complex rearranged_product Homologated Boronic Ester ate_complex->rearranged_product 1,2-Migration final_product Allylic Alcohol Product rearranged_product->final_product [O]

Caption: Workflow for this compound mediated synthesis.

G cluster_control Stereochemical Control cluster_substrate Substrate Control cluster_ligand Ligand Control start Prochiral Substrate deprotonation Deprotonation with s-BuLi start->deprotonation substrate_control Inherent Facial Bias deprotonation->substrate_control ligand_control This compound deprotonation->ligand_control product_A Diastereomer A substrate_control->product_A Modest d.r. product_B Diastereomer B ligand_control->product_B High d.r.

Caption: Influence of this compound on stereocontrol.

Troubleshooting & Optimization

improving low enantioselectivity in (+)-sparteine catalyzed reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving enantioselectivity in (+)-sparteine catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during experiments, providing actionable solutions in a question-and-answer format.

Question 1: My reaction shows low enantioselectivity. Where should I begin troubleshooting?

Answer: The first parameters to investigate are typically temperature and solvent, as they can have a profound impact on the enantiomeric ratio without requiring significant changes to the core reaction components.[1][2]

  • Temperature: Lowering the reaction temperature often increases enantioselectivity. However, this can also decrease the reaction rate. It is crucial to find an optimal balance. Temperature-dependent measurements can reveal the enthalpic and entropic contributions to stereoselectivity.[1][3]

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.[4] Screening a range of solvents with different properties (e.g., ethereal, aromatic, halogenated) is recommended. The choice of solvent can sometimes even invert the sense of stereoinduction.[1][4]

Question 2: I have optimized the temperature and solvent, but the enantioselectivity is still insufficient. What is the next step?

Answer: After initial optimization, consider the role of additives and the concentration of the this compound ligand itself.

  • Additives: The introduction of additives can significantly enhance enantioselectivity and reaction efficiency.[5][6] These can include salts (e.g., lithium salts), which can alter the aggregation state of organolithium reagents, or other coordinating species that modify the catalytic environment.[6][7] The effect of an additive is often not predictable and requires empirical screening.

  • Ligand Concentration: In some systems, particularly palladium-catalyzed kinetic resolutions, the concentration of the sparteine ligand is critical. High concentrations of sparteine can lead to a more selective kinetic resolution.[8] It is advisable to screen a range of ligand-to-substrate ratios to find the optimal conditions.

Question 3: My substrate appears to be a poor match for the this compound ligand, leading to consistently low ee%. What are my options?

Answer: When fundamental catalyst-substrate mismatch is suspected, more significant modifications are necessary. The two primary strategies are modifying the ligand structure or employing a known "this compound surrogate."

  • Ligand Modification: While this compound is a naturally occurring and readily available ligand, its rigid structure is not optimal for all substrates. The synthesis of sparteine analogs with different steric and electronic properties can provide a path to higher enantioselectivity.[9][10] Computational studies suggest that the complete ring structure of sparteine is essential for high levels of asymmetric induction, guiding how modifications should be approached.[11]

  • This compound Surrogates: Since this compound is the less common enantiomer (the naturally abundant form is (-)-sparteine), researchers have developed synthetic diamine ligands that act as effective surrogates.[12] These surrogates are designed to mimic the stereochemical outcome of this compound and can sometimes provide superior yield and enantioselectivity.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of this compound in asymmetric catalysis?

This compound is a chiral diamine ligand used to induce enantioselectivity in a variety of chemical reactions, most notably those involving organolithium reagents or transition metals like palladium and nickel.[8][14][15] It complexes with the metal center, creating a chiral environment that forces the reaction to proceed through a lower energy transition state for one enantiomer over the other, resulting in an excess of one chiral product.

Q2: How do temperature and solvent specifically influence enantioselectivity?

Temperature and solvent affect the thermodynamics and kinetics of the diastereomeric transition states. According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two transition states determines the enantiomeric ratio.

  • Temperature: A larger ΔΔG‡ leads to higher selectivity. Since ΔΔG‡ = ΔΔH‡ - TΔΔS‡, lower temperatures amplify the effect of the enthalpy difference (ΔΔH‡), often leading to better selectivity, especially when the reaction is enthalpically controlled.[3]

  • Solvent: Solvents can stabilize or destabilize the transition states through solvation effects.[4] A solvent might preferentially solvate one transition state over the other, altering the energy difference between them and thus changing the enantioselectivity.[2] In some cases, non-linear relationships between temperature and selectivity (non-linear Eyring plots) indicate that the solvent can cause a shift in the reaction mechanism or the nature of the reactive species.[1]

Q3: When should I consider using a synthetic this compound surrogate?

You should consider a this compound surrogate when:

  • You require the opposite enantiomer of a product typically formed with the more common (-)-sparteine, and this compound is either unavailable or provides suboptimal results.

  • You have consistently low enantioselectivity with this compound across various conditions, suggesting a fundamental mismatch with your substrate.

  • Published literature indicates that a specific surrogate has proven effective for a similar substrate class or reaction type.[12][13]

Data and Protocols

Data Presentation

Table 1: Effect of Solvent on Enantioselectivity in a Ni-Sparteine Catalyzed Michael Addition

EntrySolventYield (%)ee (%)
1Toluene8886
2CH₂Cl₂8280
3THF8583
4CH₃CN7570
5Methanol6055

Data adapted from a representative Nickel-Sparteine catalyzed reaction.[15]

Table 2: Effect of Additives in Copper-Catalyzed C-H Insertion

EntryLigandAdditive (1.2 eq)Yield (%)ee (%)
1Bis(oxazoline)None7065
2Bis(oxazoline)NaBArF9582
3Bis(oxazoline)LiBArF9278
4Bis(oxazoline)KOTf7568

Data conceptualized from findings on the significant impact of salt additives in enhancing enantioselectivity.[6]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

  • Setup: Prepare 5 identical, oven-dried reaction vessels under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagents: To each vessel, add the substrate (1.0 eq) and the metal pre-catalyst (e.g., NiCl₂, 0.1 eq).

  • Solvent Addition: Add a different anhydrous solvent (e.g., Toluene, THF, CH₂Cl₂, Dioxane, Cyclohexane) to each vessel to achieve the desired concentration (e.g., 0.1 M).

  • Ligand Addition: Add this compound (0.1 eq) to each vessel and stir for 15 minutes to allow for complex formation.

  • Initiation: Cool the reactions to the desired temperature (e.g., 0 °C) and add the second reactant (e.g., diethyl malonate, 1.2 eq).

  • Monitoring: Monitor the reactions by TLC or GC/LC-MS until the starting material is consumed.

  • Workup & Analysis: Quench the reactions appropriately, perform an extraction, and purify the product via column chromatography. Analyze the enantiomeric excess of the purified product by chiral HPLC or GC.

Visualizations

Logical Diagrams

Troubleshooting_Workflow start Low Enantioselectivity Observed step1 Step 1: Screen Reaction Conditions start->step1 temp Vary Temperature (e.g., RT, 0°C, -20°C, -78°C) step1->temp solvent Screen Solvents (Polar Aprotic, Nonpolar, Ethereal) step1->solvent check1 Is ee% Improved? temp->check1 solvent->check1 step2 Step 2: Evaluate Reagent Stoichiometry & Additives check1->step2 No end_success Optimization Successful check1->end_success Yes ligand_ratio Vary Ligand:Metal Ratio step2->ligand_ratio additives Screen Additives (e.g., LiCl, NaBArF, TMEDA) step2->additives check2 Is ee% Satisfactory? ligand_ratio->check2 additives->check2 step3 Step 3: Modify Core Components check2->step3 No check2->end_success Yes surrogate Test this compound Surrogate step3->surrogate modify_ligand Synthesize & Test Sparteine Analog step3->modify_ligand end_fail Consider Alternative Catalytic System surrogate->end_fail modify_ligand->end_fail

Caption: A workflow for troubleshooting low enantioselectivity.

Factor_Relationships ee Enantioselectivity (ee%) Ligand Ligand (this compound / Surrogate) Ligand->ee Substrate Substrate (Sterics & Electronics) Substrate->ee Metal Metal Pre-catalyst (Ni, Pd, Li) Metal->ee Conditions Reaction Conditions Conditions->ee Temp Temperature Conditions->Temp Solvent Solvent Conditions->Solvent Temp->ee Solvent->ee Additives Additives Additives->ee Additives->Metal

References

addressing poor yields in asymmetric synthesis using (+)-sparteine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Asymmetric Synthesis with (+)-Sparteine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with poor yields in asymmetric synthesis using this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Q1: My reaction is not proceeding, or I am observing very low conversion to the desired product. What are the potential causes and solutions?

A1: Low or no product yield in this compound mediated reactions, particularly asymmetric lithiation, can stem from several factors. Here is a systematic troubleshooting guide:

  • Reagent Quality and Handling:

    • Organolithium Reagent (e.g., s-BuLi): Ensure the organolithium reagent is properly titrated and stored. Old or improperly stored reagents will have a lower concentration, leading to incomplete deprotonation.

    • This compound: The quality of this compound is critical. If it has a yellow or reddish discoloration, it should be redistilled before use to ensure it is colorless.[1] It should be stored in a Schlenk flask with a glass stopper in the freezer. Avoid using flasks with Teflon taps for freezer storage as the seal can be compromised at low temperatures.[1]

    • Substrate and Electrophile: Ensure all starting materials are pure and dry. Water and other protic impurities will quench the organolithium reagent.

  • Reaction Conditions:

    • Temperature: Most this compound mediated lithiations are conducted at low temperatures (typically -78 °C) to ensure the stability of the lithiated intermediate and maximize enantioselectivity. Ensure your cooling bath is maintained at the correct temperature throughout the addition and stirring periods.

    • Solvent: The choice of solvent is crucial. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are commonly used. The use of strongly coordinating additives like HMPA or TMEDA can sometimes interfere with the chiral ligand, leading to racemic products.

    • Stoichiometry: The stoichiometry of the organolithium reagent and this compound is critical. An excess of both is often required to achieve high conversion and enantioselectivity.[2] For some substrates, a large excess of (-)-sparteine has been shown to be necessary to achieve substantial conversions and good ee values.[2]

  • Reaction Time: Lithiation times can vary depending on the substrate. While many substrates will undergo complete lithiation within 5 hours at -78 °C, some may require longer reaction times.[1] Monitoring the reaction by TLC or another appropriate method can help determine the optimal time.

Troubleshooting Flowchart for Low Yield

LowYield start Low or No Product Yield reagent_quality Check Reagent Quality (Organolithium, this compound, Substrate) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Solvent, Stoichiometry) reagent_quality->reaction_conditions Reagents OK sub_reagent Titrate Organolithium Redistill this compound Dry Substrate/Solvents reagent_quality->sub_reagent reaction_time Optimize Reaction Time reaction_conditions->reaction_time Conditions Correct sub_conditions Maintain -78°C Use Anhydrous Solvent Adjust Stoichiometry (e.g., excess ligand) reaction_conditions->sub_conditions workup Review Workup Procedure reaction_time->workup Time Optimized sub_time Monitor by TLC Increase Lithiation Time reaction_time->sub_time sub_workup Ensure Proper Quenching Check for Product Lability workup->sub_workup

Caption: Troubleshooting workflow for addressing low product yields.

Issue 2: Poor Enantioselectivity

Q2: I am obtaining the desired product, but the enantiomeric excess (ee) or enantiomeric ratio (er) is low. How can I improve the stereoselectivity?

A2: Poor enantioselectivity in this compound mediated reactions can be influenced by several factors. Consider the following adjustments:

  • Purity of this compound: As with yield issues, the purity of the chiral ligand is paramount. Impurities can interfere with the formation of the chiral complex responsible for asymmetric induction.

  • Temperature Control: Strict temperature control at -78 °C is critical. Any warming of the reaction mixture before the addition of the electrophile can lead to racemization of the lithiated intermediate.

  • Solvent Effects: The choice of solvent can significantly impact enantioselectivity. Diethyl ether is a common choice. While THF can be used, its stronger coordinating ability might sometimes lead to lower enantioselectivity.

  • Organolithium Reagent: The choice of organolithium reagent can influence the outcome. sec-Butyllithium (s-BuLi) is commonly used in conjunction with sparteine for asymmetric deprotonation. In some cases, tert-butyllithium (t-BuLi) has been shown to outperform s-BuLi.[2]

  • Substrate Compatibility: Not all substrates are well-suited for high enantioselection with the this compound/organolithium system. The directing group on the substrate plays a crucial role in the formation of the diastereomeric transition states. If optimization of other parameters fails, consider if the substrate itself is the limiting factor.

  • Use of this compound Surrogates: Several this compound surrogates have been developed and, in some cases, have been shown to provide equal or even superior enantioselectivity compared to this compound itself.[3][4] If you consistently obtain poor results with this compound, exploring a surrogate might be a viable option.

Decision Tree for Improving Enantioselectivity

Enantio start Low Enantioselectivity purity Check this compound Purity start->purity temp Ensure Strict Temperature Control (-78°C) purity->temp Pure sub_purity Redistill if colored purity->sub_purity solvent Evaluate Solvent Choice temp->solvent Controlled sub_temp Maintain -78°C throughout temp->sub_temp organolithium Consider a Different Organolithium Reagent solvent->organolithium Optimized sub_solvent Try Diethyl Ether vs. THF solvent->sub_solvent surrogate Explore this compound Surrogates organolithium->surrogate No Improvement sub_organolithium Try t-BuLi instead of s-BuLi organolithium->sub_organolithium sub_surrogate Consult literature for suitable surrogates surrogate->sub_surrogate

Caption: Decision-making process for troubleshooting poor enantioselectivity.

Data Presentation

Table 1: Comparison of this compound and a this compound Surrogate in Asymmetric Deprotonation-Substitution

EntryLigandSubstrateElectrophileYield (%)er
1(-)-SparteineN-Boc-pyrrolidineTMS-Cl8096:4
2This compound SurrogateN-Boc-pyrrolidineTMS-Cl855:95
3(-)-SparteineO-alkyl carbamateBu₃SnCl7399:1
4This compound SurrogateO-alkyl carbamateBu₃SnCl844:96

Data synthesized from literature reports for illustrative comparison.

Experimental Protocols

General Protocol for Asymmetric Lithiation-Borylation using this compound

This protocol is adapted from established procedures for (-)-sparteine and can be applied with this compound for the opposite enantiomer.

  • Preparation:

    • To a flame-dried, argon-purged flask, add the carbamate or benzoate substrate (1.0 mmol) and this compound (1.3 mmol).

    • Add dry diethyl ether (5 mL) and stir until all solids are dissolved.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation:

    • Slowly add s-BuLi (1.3 M in cyclohexane, 1.3 mmol) dropwise to the cooled solution.

    • Stir the resulting pale yellow solution at -78 °C for the appropriate lithiation time (typically 5 hours, but may require optimization).

  • Trapping with Boronic Ester:

    • Add a solution of the boronic ester (1.3 mmol) in dry diethyl ether (1 M solution) dropwise to the reaction mixture at -78 °C.

    • Stir for an additional hour at -78 °C.

  • Workup:

    • Warm the reaction to room temperature and then heat to reflux until the boronate complex is consumed (monitor by TLC).

    • Cool the reaction, dilute with diethyl ether (20 mL), and quench with 2M aqueous HCl (20 mL).

    • Stir for 10 minutes, then separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography.

Safety Note: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere with appropriate personal protective equipment.

Experimental Workflow Diagram

Protocol start Start prep 1. Preparation - Add Substrate & this compound - Add Dry Et2O - Cool to -78°C start->prep lith 2. Lithiation - Add s-BuLi dropwise - Stir at -78°C prep->lith trap 3. Trapping - Add Boronic Ester - Stir at -78°C lith->trap workup 4. Workup - Warm & Reflux - Quench with HCl - Extract & Purify trap->workup end End workup->end

Caption: Step-by-step workflow for a typical asymmetric lithiation-borylation reaction.

References

stability of (+)-sparteine ligand under harsh reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the (+)-sparteine ligand under harsh experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

A1: this compound, as a free base, exhibits high thermal stability, with a reported boiling point of 325 °C[1][2]. This suggests that it can be used in reactions at elevated temperatures without significant decomposition. However, the thermal stability can be influenced by the presence of other reagents and the overall reaction conditions. It is always recommended to perform initial small-scale experiments to determine its stability in a specific reaction context. The sulfate salt of sparteine is less stable, losing its water of crystallization at 100°C and decomposing at 136°C.

Q2: How stable is this compound in strongly acidic conditions?

A2: As a diamine, this compound is basic and will react with strong acids to form salts. The pKa values for sparteine are approximately 2.24 and 9.46. In the presence of strong acids, such as trifluoroacetic acid (TFA), protonation of one or both nitrogen atoms is expected. While this salt formation is not necessarily degradation, it will alter the ligand's solubility and its ability to coordinate to metal centers. There is limited specific data on the decomposition of this compound in strong, non-aqueous acidic media. An NMR study on a sparteine metabolite in aqueous acid (pH ≤ 2) indicated structural changes, suggesting that prolonged exposure to strong acids could potentially lead to degradation pathways beyond simple salt formation[3]. Caution is advised when using this compound in highly acidic environments, and stability should be verified under the specific reaction conditions.

Q3: Is this compound stable in the presence of strong bases?

A3: this compound is a tertiary amine and is generally considered stable in the presence of common non-nucleophilic strong bases, such as sodium hydroxide. Significant degradation under typical basic reaction conditions is not expected. However, its stability in the presence of very strong organometallic bases (e.g., organolithium reagents) at elevated temperatures for extended periods has not been extensively studied and should be evaluated on a case-by-case basis.

Q4: Can this compound be used with strong oxidizing or reducing agents?

A4: There is a lack of specific studies on the compatibility of this compound with strong oxidizing and reducing agents. However, as a tertiary amine, it is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO4) can potentially oxidize the nitrogen atoms or adjacent carbon atoms, leading to decomposition[4][5][6].

Regarding reducing agents, this compound is generally stable in the presence of common hydride reagents like sodium borohydride (NaBH4) under standard conditions, as these reagents typically do not reduce tertiary amines[7][8]. However, its stability with more powerful reducing agents or under harsh reduction conditions should be experimentally verified.

Q5: Are there known incompatible reagents or reaction conditions for this compound?

A5: Besides strong oxidizing agents and potentially strong acids under prolonged heating, specific incompatibilities are not widely documented. However, issues can arise from the basic nature of this compound. For example, it can react with acid chlorides and anhydrides. Its ability to coordinate with metal ions is central to its function as a ligand, but this can also be a source of incompatibility if it interferes with other desired metal-catalyzed processes in the reaction mixture.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low reaction yield or enantioselectivity. Degradation of this compound under reaction conditions.Confirm the stability of this compound under the reaction conditions (temperature, pH, reagents) using a control experiment analyzed by HPLC or NMR. Consider lowering the reaction temperature or using a shorter reaction time.
Formation of an inactive this compound salt.If the reaction medium is acidic, consider using a non-acidic alternative or adding a non-coordinating base to neutralize the acid.
Formation of unexpected byproducts. This compound is reacting with one of the reagents.Analyze the byproduct mixture to identify any fragments that may have originated from this compound. This could indicate an incompatibility. Consider if an oxidizing or strongly electrophilic reagent is present.
Thermal degradation of the ligand.Run the reaction at a lower temperature. Use a control experiment where this compound is heated in the reaction solvent to check for thermal decomposition.
Difficulty in removing this compound during workup. The basic nature of this compound can make extraction challenging.Perform an acidic wash (e.g., with dilute HCl) during the aqueous workup to protonate the sparteine and extract it into the aqueous layer.

Stability Data Summary

Currently, there is a lack of comprehensive quantitative data in the public domain regarding the stability of this compound under a wide range of harsh conditions. The following table summarizes the available information.

Condition Stability Data Source
Thermal (Free Base) Boiling Point: 325 °C[1][2]
Thermal (Sulfate Salt) Decomposes at 136 °C
Aqueous Acidic (pH ≤ 2) A metabolite shows structural changes.[3]
Aqueous Basic pKa values: 2.24, 9.46

Experimental Protocols

Protocol 1: Assessment of Thermal Stability of this compound using HPLC

This protocol allows for the quantification of this compound degradation over time at a specific temperature.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in the desired reaction solvent (e.g., toluene, THF) at a known concentration (e.g., 10 mg/mL).

  • Heating Experiment:

    • Transfer a known volume of the stock solution into several sealed vials.

    • Place the vials in a heating block or oil bath set to the desired reaction temperature.

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial and cool it to room temperature.

  • Sample Preparation for HPLC:

    • Dilute an aliquot of the cooled sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Add an internal standard if desired for more accurate quantification.

  • HPLC Analysis:

    • Analyze the samples using a chiral HPLC method capable of separating this compound from any potential degradation products. A typical method might use a polysaccharide-based chiral stationary phase with a mobile phase of hexane/isopropanol with a basic additive like diethylamine.

    • Monitor the peak area of this compound at each time point. A decrease in the peak area relative to the t=0 sample indicates degradation.

Protocol 2: Assessment of this compound Stability in Acidic/Basic Conditions using NMR

This protocol provides qualitative information about the structural integrity of this compound in the presence of an acid or base.

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

    • Acquire a baseline 1H NMR spectrum.

  • Addition of Acid/Base:

    • Add a stoichiometric amount (or desired excess) of the acid (e.g., trifluoroacetic acid) or base to the NMR tube.

    • Acquire 1H NMR spectra at regular intervals to monitor for any changes in the chemical shifts or the appearance of new signals, which would indicate a reaction or degradation.

  • Data Analysis:

    • Compare the spectra over time to the initial spectrum. Significant changes in the signals corresponding to the this compound protons suggest instability. The emergence of new peaks may indicate the formation of degradation products.

Visualizations

Experimental_Workflow_for_Thermal_Stability Workflow for Thermal Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution aliquot Aliquot into Sealed Vials stock->aliquot heat Heat at Target Temperature aliquot->heat sample Sample at Time Intervals heat->sample prepare_hplc Prepare Samples for HPLC sample->prepare_hplc hplc Chiral HPLC Analysis prepare_hplc->hplc data Quantify Degradation hplc->data

Caption: Experimental workflow for assessing the thermal stability of this compound.

Logical_Relationship_Degradation_Pathway Conceptual Degradation Pathways of this compound cluster_conditions Harsh Conditions cluster_products Potential Products sparteine This compound salt Sparteine Salt sparteine->salt Protonation n_oxide N-Oxide sparteine->n_oxide Oxidation ring_opened Ring-Opened Products sparteine->ring_opened Severe Conditions other_decomp Other Decomposition Products sparteine->other_decomp Thermal Stress strong_acid Strong Acid (e.g., TFA) strong_acid->salt strong_oxidant Strong Oxidant (e.g., KMnO4) strong_oxidant->n_oxide high_temp High Temperature high_temp->other_decomp

Caption: Potential degradation pathways for this compound under harsh conditions.

References

optimizing s-BuLi to (+)-sparteine stoichiometry for improved performance

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing s-BuLi/(+)-Sparteine Stoichiometry

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stoichiometry of sec-butyllithium (s-BuLi) to (+)-sparteine for enhanced performance in asymmetric synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during asymmetric lithiation reactions using the s-BuLi/(+)-sparteine system.

Problem Possible Cause Solution
Low to no conversion 1. Inactive s-BuLi.1. Titrate the s-BuLi solution to determine its exact molarity before use.
2. Impure or degraded this compound.2. This compound should be a colorless liquid. If it appears yellow or red, it should be redistilled before use.[1] Store it in a Schlenk flask with a glass stopper in the freezer.[1]
3. Presence of moisture or air in the reaction.3. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1]
4. Incorrect reaction temperature.4. Maintain the reaction temperature at -78 °C. Use a cryo-cooler or a dry ice/acetone bath.[1]
Low enantioselectivity (ee) 1. Suboptimal stoichiometry of s-BuLi to this compound.1. The ideal stoichiometry is often substrate-dependent. Start with a 1:1 ratio of s-BuLi to this compound and screen different ratios (e.g., 1.1:1.1, 1.3:1.3) relative to the substrate.[1][2]
2. Incorrect solvent.2. Ethereal solvents like diethyl ether (Et2O) are generally preferred.[1][2] The use of THF can sometimes lead to a loss of enantioselectivity.[3]
3. Racemization of the organolithium intermediate.3. The intermediate may not be configurationally stable. Ensure the electrophile is added promptly after the lithiation step.
Poor yield 1. Inefficient lithiation.1. Increase the lithiation time. While some substrates lithiate quickly (e.g., 30 minutes), others may require several hours.[2]
2. Degradation of the organolithium intermediate.2. Ensure the reaction is maintained at a low temperature (-78 °C) throughout the process until quenching.
3. Inefficient quenching with the electrophile.3. Add the electrophile slowly at -78 °C and allow the reaction to proceed for an adequate amount of time before warming.
Formation of side products 1. Over-lithiation or side reactions.1. Use the minimum effective amount of s-BuLi. A slight excess (e.g., 1.1-1.3 equivalents) is often sufficient.
2. Reaction with the solvent.2. Ensure the solvent is dry and non-reactive with the organolithium species.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Enantioselectivity check_reagents Check Reagent Quality (s-BuLi titration, sparteine purity) start->check_reagents check_conditions Verify Reaction Conditions (inert atmosphere, dry glassware, -78°C) check_reagents->check_conditions Reagents OK fail Consult Further Literature for Specific Substrate check_reagents->fail Reagents Faulty optimize_stoichiometry Optimize s-BuLi/(+)-Sparteine Stoichiometry (e.g., 1:1, 1.1:1.1, 1.3:1.3) check_conditions->optimize_stoichiometry Conditions OK check_conditions->fail Conditions Faulty optimize_time Adjust Lithiation Time optimize_stoichiometry->optimize_time Stoichiometry Optimized optimize_stoichiometry->fail No Improvement check_solvent Consider Solvent Effects (Et2O vs. other ethers) optimize_time->check_solvent Time Optimized optimize_time->fail No Improvement success Improved Performance check_solvent->success Solvent Optimized check_solvent->fail No Improvement

Caption: A flowchart for troubleshooting common issues in s-BuLi/(+)-sparteine mediated reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometric ratio of s-BuLi to this compound?

A1: The optimal ratio is often substrate-dependent, but a good starting point is a slight excess of both s-BuLi and this compound relative to the substrate. Ratios ranging from 1.1 to 1.5 equivalents of both reagents are commonly reported to give good yields and high enantioselectivity.[1][2] It is recommended to screen a small range of stoichiometries to find the best conditions for your specific substrate.

Q2: How does the s-BuLi/(+)-sparteine complex work to achieve asymmetry?

A2: s-BuLi and this compound form a chiral complex. This complex then acts as a chiral base, selectively removing a proton from one of the two prochiral positions on the substrate. This enantioselective deprotonation generates a configurationally stable organolithium intermediate, which can then react with an electrophile to produce an enantioenriched product.[4][5]

Signaling Pathway of Asymmetric Deprotonation

AsymmetricDeprotonation sBuLi s-BuLi complex Chiral s-BuLi/(+)-Sparteine Complex sBuLi->complex sparteine This compound sparteine->complex intermediate Enantioenriched Organolithium Intermediate complex->intermediate substrate Prochiral Substrate substrate->intermediate Asymmetric Deprotonation product Enantioenriched Product intermediate->product Electrophilic Quench electrophile Electrophile (E+) electrophile->product

Caption: The mechanism of enantioselective deprotonation using the s-BuLi/(+)-sparteine complex.

Q3: Can I use n-BuLi or t-BuLi instead of s-BuLi?

A3: While n-BuLi has been used with sparteine, s-BuLi is generally preferred for its ability to form a more reactive and selective complex.[4] The choice of alkyllithium reagent can influence the efficiency and selectivity of the deprotonation step.

Q4: What are this compound surrogates and when should I consider using them?

A4: this compound is less readily available than its enantiomer, (-)-sparteine. This compound surrogates are chiral diamines that have been developed to mimic the stereochemical outcome of this compound. You should consider using a surrogate if you require the opposite enantiomer to that obtained with (-)-sparteine and this compound is not available.

Q5: How critical is the solvent for this reaction?

A5: The solvent is critical. Apolar, non-coordinating solvents like diethyl ether or toluene are often essential for high enantioselectivity.[3][4] Strongly coordinating solvents like THF can sometimes disrupt the chiral complex, leading to lower enantiomeric excess.[3]

Quantitative Data Summary

The following table summarizes the effect of varying stoichiometry on reaction performance for the asymmetric lithiation of N-Boc-pyrrolidine.

Entrys-BuLi (equiv.)This compound (equiv.)SolventYield (%)ee (%)Reference
11.11.1Et2O8796Beak, P. et al. J. Am. Chem. Soc.1994 , 116, 3231.
21.31.3Et2O7590Beak, P. et al. J. Am. Chem. Soc.1994 , 116, 3231.
31.51.5Et2O8894Beak, P. et al. J. Am. Chem. Soc.1994 , 116, 3231.

Experimental Protocols

General Protocol for Asymmetric Lithiation-Trapping

This protocol provides a general procedure for the asymmetric deprotonation of a prochiral substrate using s-BuLi and this compound, followed by electrophilic quenching.

Materials:

  • Prochiral substrate

  • Anhydrous diethyl ether (Et2O)

  • This compound (redistilled if necessary)

  • s-BuLi (solution in cyclohexane, titrated)

  • Electrophile

  • Anhydrous quench solution (e.g., saturated aqueous NH4Cl)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere of argon, add the substrate (1.0 mmol) and anhydrous Et2O (5 mL) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Formation of the Chiral Complex:

    • In a separate flame-dried flask under argon, add this compound (1.1 mmol, 1.1 equiv.) to anhydrous Et2O (2 mL) and cool to -78 °C.

    • Slowly add s-BuLi (1.1 mmol, 1.1 equiv.) dropwise to the this compound solution. Stir the mixture for 15 minutes at -78 °C to pre-form the complex.

  • Asymmetric Deprotonation:

    • Transfer the pre-formed s-BuLi/(+)-sparteine complex to the substrate solution via cannula.

    • Stir the reaction mixture at -78 °C for the optimized lithiation time (e.g., 1-4 hours).

  • Electrophilic Quench:

    • Add the electrophile (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture at -78 °C.

    • Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm to room temperature slowly.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Separate the aqueous and organic layers. Extract the aqueous layer with Et2O (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the yield and enantiomeric excess (e.g., by chiral HPLC or NMR analysis).

Experimental Workflow Diagram

ExperimentalWorkflow setup 1. Reaction Setup (Substrate in Et2O at -78°C under Ar) complex_formation 2. Complex Formation (s-BuLi + this compound in Et2O at -78°C) deprotonation 3. Asymmetric Deprotonation (Add complex to substrate, stir at -78°C) complex_formation->deprotonation via cannula quench 4. Electrophilic Quench (Add electrophile at -78°C) deprotonation->quench workup 5. Workup (Quench, extract, dry, concentrate) quench->workup analysis 6. Purification & Analysis (Chromatography, HPLC/NMR for ee) workup->analysis

Caption: A step-by-step workflow for a typical asymmetric lithiation experiment.

References

Technical Support Center: Managing Side Reactions in (+)-Sparteine Catalyzed Transformations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions encountered during (+)-sparteine catalyzed transformations. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.

Issue 1: Low Enantioselectivity or Poor Enantiomeric Excess (e.e.)

Question: My reaction is proceeding with low enantioselectivity. What are the potential causes and how can I improve the e.e.?

Answer: Low enantioselectivity is a common issue in this compound catalyzed reactions. Several factors can contribute to this problem. A systematic evaluation of the following parameters is recommended:

  • Solvent Choice: The polarity and coordinating ability of the solvent are critical. Non-coordinating solvents like toluene or cumene often provide higher enantioselectivity compared to coordinating solvents like THF, which can compete with this compound for coordination to the lithium cation, leading to a less organized and less selective transition state.[1]

  • Temperature: These reactions are highly temperature-sensitive. Reactions are typically run at low temperatures (-78 °C) to enhance selectivity. At higher temperatures, the lithiated intermediate may become more configurationally labile, leading to racemization.[2] It is crucial to maintain a consistent and low temperature throughout the addition of reagents and the reaction time.

  • Organolithium Reagent: The choice of organolithium reagent (e.g., n-BuLi, s-BuLi, i-PrLi) can significantly impact the reaction's stereochemical outcome. The optimal reagent is often substrate-dependent, and screening different organolithiums may be necessary.

  • Purity and Stoichiometry of this compound or its Surrogate: Ensure the use of high-purity this compound or its surrogate. The stoichiometry of the chiral ligand to the organolithium reagent is crucial for the formation of the active chiral complex. A 1:1 ratio is commonly employed, but optimization may be required for specific substrates.

  • Substrate Structure: Minor variations in the substrate structure can have a pronounced effect on enantioselectivity.[1] Steric and electronic properties of the substrate influence the geometry of the transition state.

  • Reaction Time: Prolonged reaction times, especially at slightly elevated temperatures, can lead to racemization of the chiral organolithium intermediate. It is advisable to monitor the reaction progress and quench it as soon as the starting material is consumed.

Troubleshooting Workflow for Low Enantioselectivity

low_ee_workflow start Low Enantioselectivity Observed check_temp Verify Temperature Control (is it consistently at -78°C?) start->check_temp check_solvent Evaluate Solvent (using non-coordinating solvent?) check_temp->check_solvent Temp OK end Improved Enantioselectivity check_temp->end Temp Adjusted check_reagents Assess Reagent Purity & Stoichiometry (this compound, R-Li) check_solvent->check_reagents Solvent OK check_solvent->end Solvent Changed screen_rli Screen Different Organolithium Reagents check_reagents->screen_rli Reagents OK check_reagents->end Purity/Ratio Corrected optimize_time Optimize Reaction Time screen_rli->optimize_time Optimal R-Li Found consider_surrogate Consider this compound Surrogate optimize_time->consider_surrogate Time Optimized consider_surrogate->end Surrogate Tested

Caption: Troubleshooting workflow for addressing low enantioselectivity.

Issue 2: Formation of Diastereomers

Question: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: The formation of diastereomers can occur when the substrate already contains a stereocenter or when the reaction creates a second stereocenter.

  • Matching/Mismatching Effects: The inherent stereochemistry of the substrate can either enhance (matching) or diminish (mismatching) the stereoselectivity induced by the this compound-organolithium complex. If a mismatch is suspected, using the enantiomer, (-)-sparteine, might be beneficial, although it is less readily available. Alternatively, a this compound surrogate may offer a solution.

  • Trapping Agent: The nature of the electrophile used to trap the chiral organolithium intermediate can influence the diastereoselectivity of the final product. Bulky electrophiles may favor the formation of one diastereomer over another.

  • Reaction Conditions: As with enantioselectivity, temperature and solvent can also play a role in diastereoselectivity. Lower temperatures generally lead to higher diastereoselectivity.

Issue 3: Racemization

Question: I suspect my product is racemizing. How can I confirm this and prevent it?

Answer: Racemization can occur if the chiral organolithium intermediate is not configurationally stable under the reaction conditions.

  • Confirmation: To confirm racemization, you can take aliquots of the reaction mixture at different time points, quench them, and analyze the enantiomeric excess. A decrease in e.e. over time is indicative of racemization.

  • Prevention:

    • Maintain Low Temperatures: The primary way to prevent racemization is to maintain a very low reaction temperature (typically -78 °C).

    • Minimize Reaction Time: Quench the reaction as soon as it reaches completion to minimize the time the chiral intermediate is present.

    • Solvent Effects: The choice of solvent can influence the stability of the organolithium species. Non-polar, non-coordinating solvents are generally preferred.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in these transformations?

A1: this compound is a chiral diamine that complexes with an organolithium reagent (e.g., n-BuLi, s-BuLi) to form a chiral base. This chiral complex then deprotonates a prochiral substrate in an enantioselective manner, leading to the formation of a configurationally enriched organolithium intermediate. This intermediate can then be trapped with an electrophile to yield an enantioenriched product.

Q2: When should I consider using a this compound surrogate?

A2: While this compound is a powerful chiral ligand, it is a natural product and its availability can be limited. A this compound surrogate should be considered when:

  • The desired enantiomer of the product is not accessible with the naturally available (-)-sparteine.

  • Supply issues with natural this compound arise.

  • In some cases, surrogates have been shown to provide better yields or higher enantioselectivity.[3]

Q3: My reaction is sluggish or does not go to completion. What should I do?

A3: If your reaction is not proceeding as expected, consider the following:

  • Purity of Reagents: Ensure all reagents, especially the organolithium, are of high quality and have been properly titrated. The substrate and solvent must be anhydrous.

  • Temperature: While low temperatures are crucial for selectivity, some reactions may require slightly higher temperatures to proceed at a reasonable rate. A careful optimization of the temperature profile may be necessary.

  • Activation of the Organolithium: Ensure the organolithium reagent is sufficiently active. Older bottles or improper storage can lead to decreased reactivity.

Q4: Are there any common byproducts I should be aware of?

A4: Besides the formation of the undesired enantiomer or diastereomers, other side reactions can occur:

  • Over-alkylation: If the product itself has acidic protons, it may be deprotonated and react further with the electrophile.

  • Elimination: In some cases, the organolithium intermediate can undergo elimination reactions, particularly if a good leaving group is present in a suitable position. For instance, β-elimination has been observed with lithiated piperazines.[2]

  • Polymerization: For certain substrates, such as styrenyl derivatives, polymerization can be a competing side reaction, especially in coordinating solvents like THF.[4]

Data Presentation

Table 1: Effect of Solvent and Temperature on Enantioselectivity in the Asymmetric Lithiation of N-Boc-pyrrolidine

EntryOrganolithiumLigandSolventTemperature (°C)Yield (%)e.e. (%)
1s-BuLi(-)-SparteineEt₂O-788596
2s-BuLi(-)-SparteineTHF-788210
3s-BuLi(-)-SparteineToluene-788897
4s-BuLi(-)-SparteineEt₂O-508685

Data synthesized from trends reported in the literature. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for the this compound Surrogate-Mediated Asymmetric Lithiation-Trapping of N-Boc-pyrrolidine

This protocol is a representative example and may require optimization for different substrates and electrophiles.

Materials:

  • N-Boc-pyrrolidine

  • This compound surrogate

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated)

  • Anhydrous diethyl ether (Et₂O)

  • Electrophile (e.g., trimethylsilyl chloride, TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for anhydrous reactions (oven-dried, cooled under inert atmosphere)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Addition: Under an inert atmosphere, add anhydrous diethyl ether (to make a 0.1 M solution of the substrate) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • To the cooled solution, add the this compound surrogate (1.2 equivalents) via syringe.

  • Slowly add s-BuLi (1.2 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir the resulting solution for 15 minutes.

  • Add N-Boc-pyrrolidine (1.0 equivalent) dropwise to the reaction mixture. The solution may turn yellow/orange.

  • Lithiation: Stir the reaction mixture at -78 °C for the desired time (typically 1-4 hours, monitor by TLC or GC-MS for consumption of starting material).

  • Electrophilic Trap: Add the electrophile (e.g., TMSCl, 1.5 equivalents) dropwise to the solution at -78 °C.

  • Quenching: After the reaction is complete (as determined by monitoring), quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess of the purified product using appropriate analytical techniques (e.g., chiral HPLC or GC).

Mandatory Visualizations

Logical Relationship Diagram: Factors Influencing Enantioselectivity

enantioselectivity_factors cluster_reaction_conditions Reaction Conditions cluster_reagents Reagents Temperature Temperature Enantioselectivity Enantioselectivity Temperature->Enantioselectivity Solvent Solvent Solvent->Enantioselectivity Reaction Time Reaction Time Reaction Time->Enantioselectivity Organolithium Reagent Organolithium Reagent Organolithium Reagent->Enantioselectivity Chiral Ligand\n(this compound or Surrogate) Chiral Ligand (this compound or Surrogate) Chiral Ligand\n(this compound or Surrogate)->Enantioselectivity Substrate Structure Substrate Structure Substrate Structure->Enantioselectivity

Caption: Key factors influencing the enantioselectivity of the reaction.

References

overcoming substrate limitations in (+)-sparteine asymmetric catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (+)-Sparteine Asymmetric Catalysis

Welcome to the technical support center for this compound and its surrogates in asymmetric catalysis. This resource provides researchers, chemists, and drug development professionals with practical troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to substrate and ligand limitations.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during asymmetric catalysis using sparteine-type ligands.

Question 1: Why am I getting low enantioselectivity or the wrong enantiomer in my reaction?

Answer: This is a common issue primarily linked to the availability of the sparteine enantiomer.

  • Problem : The naturally occurring and commercially available ligand is (-)-sparteine . If your target molecule requires the opposite stereochemistry, using (-)-sparteine will inherently yield the undesired enantiomer. This compound is not commercially available, which represents a fundamental limitation.[1][2]

  • Solution : The most effective solution is to use a This compound surrogate . These are synthetic chiral diamines designed to mimic the structure and function of this compound, providing enantiocomplementary results to (-)-sparteine.[2][3] A widely used surrogate, developed from (-)-cytisine, has demonstrated comparable enantioselectivity but with the opposite induction in numerous reactions.[1][2][3]

  • Troubleshooting Steps :

    • Confirm which enantiomer of the product is expected and which enantiomer of the ligand you are using.

    • If you require the product enantiomer that would be formed from this compound, procure or synthesize a known this compound surrogate.

    • In some specific cases, omitting sparteine altogether in favor of an achiral ligand like TMEDA (N,N,N′,N′-tetramethylethylenediamine) can surprisingly increase yield and selectivity, suggesting the substrate itself may have strong directing effects.[4][5]

Question 2: My reaction yield is poor when using a sparteine ligand. What factors could be responsible?

Answer: Poor yields can stem from several factors related to the reaction setup, reagents, or the ligand-substrate interaction.

  • Ligand-Substrate Mismatch : The rigid structure of sparteine is crucial for creating a well-defined chiral environment. However, not all substrates fit optimally within this environment, leading to slow or incomplete reactions. Some substrates may experience steric hindrance that impedes the desired transformation.

  • Reagent Quality : Organolithium reagents (like s-BuLi) are highly sensitive to moisture and air. Ensure your reagents are properly titrated and handled under strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen).

  • Solvent Effects : The choice of solvent can significantly impact the structure and reactivity of the organolithium-diamine complex. While ethers like diethyl ether or THF are common, their coordinating ability can influence the reaction outcome.

  • Temperature Control : Asymmetric lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to ensure stability of the lithiated intermediate and maximize enantioselectivity. Temperature fluctuations can lead to side reactions and decomposition.

Question 3: I cannot access this compound. What are my options for synthesizing the other enantiomer of my product?

Answer: This is the primary limitation of using the sparteine ligand system. The most direct and validated approach is the use of a synthetic this compound surrogate.

  • Use a this compound Surrogate : Several research groups have developed chiral diamines that function as effective surrogates.[3] The most prominent surrogate is synthesized in three steps from (-)-cytisine, an inexpensive and readily available natural product.[1][2] This surrogate has been shown to produce the opposite enantiomer with similar yield and selectivity across a range of reactions compared to (-)-sparteine.[1]

  • Develop a Resolution Route : If a racemic version of the desired product can be synthesized, a classical resolution (e.g., via diastereomeric salt formation with a chiral acid or base) can be employed to isolate the desired enantiomer. This is often less efficient than an asymmetric synthesis.

  • Explore Other Chiral Ligands : While sparteine is powerful, other classes of chiral ligands may provide access to the desired enantiomer. This would require re-optimizing the reaction conditions for the new ligand system.

Data Presentation: Performance of (-)-Sparteine vs. This compound Surrogate

The following tables summarize comparative data for key asymmetric reactions, demonstrating that the this compound surrogate effectively provides access to the opposite product enantiomer with similar efficacy.

Table 1: Asymmetric Lithiation-Substitution of N-Boc-pyrrolidine

LigandYield (%)e.e. (%)Product ConfigurationReference
(-)-Sparteine9596R[2]
This compound Surrogate9396S[2]

Table 2: Asymmetric Lithiation-Dimerization of a Phosphine-Borane

LigandYield (%)e.e. (%)Product ConfigurationReference
(-)-Sparteine8593R,R[1]
This compound Surrogate8194S,S[1]

Table 3: Asymmetric Carbolithiation of Cinnamyloxycarbamate

LigandYield (%)e.e. (%)Product ConfigurationReference
(-)-Sparteine8693(2R,3S)[2]
This compound Surrogate8593(2S,3R)[2]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Enantioselectivity

G start Low e.e. or Wrong Enantiomer Observed check_ligand Identify Required Product Stereochemistry start->check_ligand is_plus_needed Is the '(+)'-Product Needed? check_ligand->is_plus_needed use_surrogate Synthesize or Procure This compound Surrogate is_plus_needed->use_surrogate Yes use_minus Use Commercial (-)-Sparteine is_plus_needed->use_minus No rerun Perform Reaction with Correct Ligand use_surrogate->rerun use_minus->rerun end Achieve Desired Enantiomer rerun->end other_issues Check Other Parameters: - Temperature - Reagent Quality - Solvent rerun->other_issues G cluster_0 Problem cluster_1 Solution minus_sparteine (-)-Sparteine (Natural, Available) plus_sparteine This compound (Unnatural, Unavailable) product_r Product (R-enantiomer) minus_sparteine->product_r Leads to product_s Product (S-enantiomer) plus_sparteine->product_s Desired Path surrogate This compound Surrogate (Synthetic, Accessible) surrogate->product_s Leads to cytisine (-)-Cytisine (Starting Material) cytisine->surrogate 3 Steps

References

Validation & Comparative

A Researcher's Guide to Chiral HPLC Method Development for Products of (+)-Sparteine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis utilizing (+)-sparteine, the development of robust chiral High-Performance Liquid Chromatography (HPLC) methods is a critical step for the accurate determination of enantiomeric excess and the isolation of pure enantiomers. This guide provides a comparative overview of chiral HPLC methods applicable to reaction products derived from this compound, supported by experimental data and detailed protocols to streamline method development.

The successful separation of enantiomers is paramount in pharmaceutical development, as individual stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This compound, a readily available chiral diamine, is a valuable ligand in a variety of asymmetric reactions, including deprotonations and lithiations, leading to the formation of enantioenriched products. Consequently, reliable analytical methods are essential to assess the efficacy of these synthetic strategies.

This guide focuses on the direct method of chiral separation using Chiral Stationary Phases (CSPs), which is the most prevalent approach in HPLC. The selection of an appropriate CSP and the optimization of the mobile phase are the cornerstones of successful enantioseparation.

Comparative Analysis of Chiral HPLC Methods

The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability and have demonstrated success in resolving a variety of chiral compounds, including those structurally related to the products of this compound mediated reactions.

Below is a summary of commonly employed chiral columns and mobile phase compositions for the separation of chiral amines and related compounds, which are typical products of reactions involving this compound.

Chiral Stationary Phase (CSP)Analyte Type / Functional GroupTypical Mobile Phase System (Normal Phase)AdditivesKey Considerations
Chiralcel® OD-H Primary and secondary amines, amidesn-Hexane / Isopropanol (IPA) or Ethanol (EtOH)0.1 - 0.2% Triethylamine (TEA) or Diethylamine (DEA)A versatile column for a wide range of chiral compounds. The basic additive is crucial for good peak shape and resolution of amine-containing analytes.[1][2]
Chiralpak® AD Aromatic and heterocyclic compoundsn-Hexane / Isopropanol (IPA) or Ethanol (EtOH)0.1% Diethylamine (DEA)Often provides complementary selectivity to Chiralcel® OD-H.[2]
Lux® Amylose-2 Pyrrolidin-2-one derivativesn-Hexane / Ethanol (EtOH)Not always requiredDemonstrates high chiral recognition ability for specific heterocyclic structures.[3]
Regis (S,S) Whelk-O 1 Wide range of compounds including amides, estersIsopropanol (IPA) / Hexane / Acetic Acid (HAc) / Triethylamine (TEA)Acidic and basic additives can be used to optimize separation.A versatile Pirkle-type CSP.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are representative starting conditions for chiral HPLC method development for products from this compound reactions, particularly for substituted pyrrolidines, a common product class.

Protocol 1: General Screening for Amine Derivatives on a Polysaccharide-Based CSP

This protocol outlines a general approach for the initial screening of chiral amine products.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A starting gradient of 98:2 (v/v) n-Hexane:Ethanol with 0.2% Triethylamine.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection: UV at 254 nm.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Optimization Strategy: If the initial separation is not satisfactory, the following parameters can be adjusted:

  • Alcohol Modifier: Vary the percentage of ethanol or isopropanol in the mobile phase (e.g., from 2% to 20%).

  • Additive Concentration: Adjust the concentration of the basic additive (TEA or DEA) to improve peak shape.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution.

  • Temperature: Changing the column temperature can affect selectivity.

Protocol 2: Method for Pyrrolidin-2-one Derivatives

This protocol is tailored for the separation of chiral 4-substituted pyrrolidin-2-one derivatives.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Column: Lux® Amylose-2 (amylose tris(5-chloro-2-methylphenylcarbamate)).[3]

  • Mobile Phase: n-Hexane / Ethanol mixture. The optimal ratio should be determined by screening (e.g., starting with 90:10 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV, wavelength to be optimized based on the analyte's chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Injection Volume: 10 µL.

Optimization Strategy: The primary optimization parameter for this class of compounds on an amylose-based CSP is the ratio of the alcoholic modifier (ethanol) to n-hexane in the mobile phase.[3]

Workflow for Chiral HPLC Method Development

The development of a chiral HPLC method is often an iterative process. The following diagram illustrates a logical workflow to guide researchers.

Chiral_HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application Analyte_Info Analyte Characterization (Structure, pKa, Solubility) Select_CSPs Select Diverse CSPs (e.g., Polysaccharide-based) Analyte_Info->Select_CSPs Select_Modes Select Separation Modes (NP, RP, Polar Organic) Select_CSPs->Select_Modes Screening_Experiments Perform Screening Experiments Select_Modes->Screening_Experiments Evaluate_Results Evaluate Screening Results (Resolution, Peak Shape) Screening_Experiments->Evaluate_Results Initial Chromatograms Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Evaluate_Results->Optimize_MP Promising Separation Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validation Method Validation (Robustness, Linearity, etc.) Optimize_Params->Validation Optimized Method Application Apply Method (ee Determination, Prep. HPLC) Validation->Application

A logical workflow for chiral HPLC method development.

This systematic approach, starting from broad screening and moving towards fine-tuning of the chromatographic conditions, increases the probability of successfully developing a robust and reliable chiral separation method for the diverse products of this compound mediated reactions.

References

A Comparative Analysis of (+)-Sparteine and (-)-Sparteine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity. Sparteine, a naturally occurring diamine, has long been a ligand of interest. However, the commercial availability of only the (-)-enantiomer has historically limited its application to the synthesis of only one of two possible product enantiomers. This guide provides a comparative study of the catalytic performance of naturally abundant (-)-sparteine and the synthetically accessible (+)-sparteine, often in the form of a surrogate, supported by experimental data from key asymmetric reactions.

Data Presentation: A Tale of Two Enantiomers

The catalytic efficacy of (+)- and (-)-sparteine is most evident when comparing the stereochemical outcomes of reactions. As anticipated, the use of enantiomeric ligands leads to the formation of enantiomeric products. This principle is demonstrated in two widely employed synthetic transformations: the asymmetric deprotonation of N-Boc-pyrrolidine and the palladium-catalyzed oxidative kinetic resolution of 1-indanol.

Asymmetric Deprotonation of N-Boc-Pyrrolidine

The enantioselective lithiation of N-Boc-pyrrolidine, followed by quenching with an electrophile, is a cornerstone of modern asymmetric synthesis. The chiral ligand, in this case, sparteine, dictates the facial selectivity of the deprotonation by sec-butyllithium (s-BuLi).

LigandProduct EnantiomerYield (%)Enantiomeric Ratio (er)Reference
(-)-Sparteine(S)-2-trimethylsilyl-N-Boc-pyrrolidine7095:5[1]
This compound Surrogate(R)-2-trimethylsilyl-N-Boc-pyrrolidine6694:6[1]

As the data illustrates, (-)-sparteine directs the deprotonation to yield the (S)-enantiomer of the silylated product in high yield and enantioselectivity.[1] Conversely, the this compound surrogate facilitates the formation of the (R)-enantiomer with comparable efficacy.[1] This opposing stereochemical induction is crucial for accessing both enantiomeric series of a target molecule.

Palladium-Catalyzed Oxidative Kinetic Resolution of 1-Indanol

The kinetic resolution of racemic secondary alcohols is a powerful method for obtaining enantioenriched alcohols and ketones. In this palladium-catalyzed aerobic oxidation, the chiral sparteine ligand differentiates between the two enantiomers of the starting material, leading to the preferential oxidation of one.

LigandRecovered Alcohol EnantiomerYield of Alcohol (%)Enantiomeric Ratio (er) of AlcoholReference
(-)-Sparteine(S)-1-Indanol2599:1
This compound Surrogate(R)-1-Indanol2690:10

In the kinetic resolution of racemic 1-indanol, the complex formed between palladium(II) and (-)-sparteine selectively oxidizes the (R)-enantiomer, leaving behind highly enantioenriched (S)-1-indanol.[2][3] In contrast, the use of the this compound surrogate results in the preferential oxidation of the (S)-enantiomer, affording the recovered (R)-1-indanol in good enantiomeric excess.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. To that end, detailed experimental protocols for the aforementioned key reactions are provided below.

Asymmetric Deprotonation of N-Boc-pyrrolidine with (-)-Sparteine

To a solution of (-)-sparteine (0.3 mmol, 1.2 equiv) in diethyl ether (5 mL) at -78 °C is added sec-butyllithium (0.3 mmol, 1.2 equiv) dropwise. The resulting solution is stirred at -78 °C for 15 minutes. A solution of N-Boc-pyrrolidine (0.25 mmol, 1.0 equiv) in diethyl ether (2 mL) is then added dropwise. After stirring for 2 hours at -78 °C, trimethylsilyl chloride (0.38 mmol, 1.5 equiv) is added. The reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is then quenched with saturated aqueous sodium bicarbonate solution (10 mL). The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the (S)-2-trimethylsilyl-N-Boc-pyrrolidine. The enantiomeric ratio is determined by chiral HPLC analysis.

Palladium-Catalyzed Oxidative Kinetic Resolution of (±)-1-Indanol with (-)-Sparteine

A mixture of palladium(II) acetate (0.025 mmol, 5 mol%) and (-)-sparteine (0.06 mmol, 12 mol%) in toluene (5 mL) is stirred at room temperature for 30 minutes. Racemic 1-indanol (0.5 mmol, 1.0 equiv) and powdered 3 Å molecular sieves (250 mg) are added. The flask is fitted with a balloon of oxygen, and the mixture is stirred vigorously at 80 °C. The reaction progress is monitored by TLC or GC analysis. Upon reaching approximately 50% conversion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to separate the unreacted (S)-1-indanol from the corresponding ketone. The enantiomeric ratio of the recovered alcohol is determined by chiral HPLC or GC analysis.

Mechanistic Insights Visualized

A deeper understanding of the catalytic cycle is essential for optimizing reaction conditions and designing new catalysts. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for the two key reactions.

Oxidative_Kinetic_Resolution Pd_cat Pd(II)-(-)-Sparteine Catalyst R_alcohol (R)-Alcohol Pd_cat->R_alcohol S_alcohol (S)-Alcohol Pd_cat->S_alcohol rac_alcohol Racemic Alcohol (R)- and (S)- rac_alcohol->R_alcohol rac_alcohol->S_alcohol Pd_R_complex Pd-(R)-alkoxide R_alcohol->Pd_R_complex Pd_S_complex Pd-(S)-alkoxide S_alcohol->Pd_S_complex ketone Ketone Pd_R_complex->ketone PdH Pd(II)-H Pd_R_complex->PdH β-Hydride Elimination (fast) Pd_S_complex->PdH β-Hydride Elimination (slow) PdH->Pd_cat Reoxidation (O2)

References

A Comparative Guide to the X-ray Crystallographic Analysis of (+)-Sparteine Metal Complexes and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural properties of metal complexes formed with the chiral ligand (+)-sparteine and its alternatives, including its diastereomer α-isosparteine, and the widely used chiral ligands BINAP, Salen, and TADDOL. The data presented is derived from X-ray crystallographic analyses, offering valuable insights into the coordination chemistry and steric influences of these ligands, which are crucial for the design and development of asymmetric catalysts and novel therapeutic agents.

Data Presentation: A Comparative Look at Structural Parameters

The following tables summarize key crystallographic data for metal complexes of this compound and its selected alternatives. This quantitative data allows for a direct comparison of bond lengths, bond angles, and coordination geometries, highlighting the subtle yet significant structural variations induced by the different chiral ligands.

Table 1: Crystallographic Data for this compound and α-Isosparteine Metal Complexes

ComplexMetal IonLigandKey Bond Lengths (Å)Key Bond Angles (°)Coordination GeometryCrystal SystemSpace GroupRef.
[CuCl₂(C₁₅H₂₆N₂)]Cu(II)(-)-SparteineCu-N: 2.003(3), 2.021(3); Cu-Cl: 2.238(1), 2.258(1)N-Cu-N: 90.5(2); Cl-Cu-Cl: 106.92(6)PseudotetrahedralOrthorhombicP2₁2₁2₁[1]
[NiCl₂(C₁₅H₂₆N₂)]Ni(II)(-)-Sparteine-N-Ni-N plane twisted 81.31(11) from Cl-Ni-Cl planeDistorted tetrahedral--[2]
[Co(C₁₅H₂₆N₂)(CH₃COO)₂]Co(II)(-)-Sparteine--Pseudo-octahedral--[3]
[Zn(C₁₅H₂₆N₂)(CH₃COO)₂]Zn(II)(-)-Sparteine--Pseudo-tetrahedral--[3]
[ZnBr₂(C₁₅H₂₆N₂)]Zn(II)α-Isosparteine--Distorted tetrahedralMonoclinicP2₁/n[4]
[Zn(α-isosparteine)(CH₃COO)₂]Zn(II)α-Isosparteine-O–Zn–O: 126.92(8)Distorted ZnN₂O₂ tetrahedron--[1]

Table 2: Crystallographic Data for BINAP, Salen, and TADDOL Metal Complexes

ComplexMetal IonLigandKey Bond Lengths (Å)Key Bond Angles (°)Coordination GeometryCrystal SystemSpace GroupRef.
[{(R)-BINAP}Au₂I₂]Au(I)(R)-BINAP--Dinuclear--[5]
[RuCl₂((R)-p-MeO-BINAP)]₂Ru(II)(R)-p-MeO-BINAP--Dinuclear--[6]
[Co(Salen)(PMe₂Ph)₂]ClO₄Co(III)Salen--Distorted octahedral--
[Cu(Salen)]Cu(II)Salen--Square planarMonoclinicC2/c[7]
Ti-TADDOLateTi(IV)TADDOL-----[8][9]

Experimental Protocols: Synthesizing and Analyzing Chiral Metal Complexes

Detailed methodologies are essential for the reproducibility of scientific findings. Below are generalized protocols for the synthesis of this compound metal complexes and the subsequent single-crystal X-ray diffraction analysis.

Synthesis of this compound Metal Complexes

This protocol outlines a general procedure for the synthesis of this compound metal halide complexes.

Materials:

  • This compound

  • Anhydrous metal halide (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

Procedure:

  • In a nitrogen-purged flask, dissolve this compound (1 mmol) in anhydrous ethanol (10 mL).

  • In a separate flask, dissolve the anhydrous metal halide (1 mmol) in anhydrous ethanol (10 mL).

  • Slowly add the metal halide solution to the this compound solution with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours.

  • Reduce the solvent volume under vacuum until a precipitate begins to form.

  • Add anhydrous diethyl ether to the mixture to induce further precipitation of the complex.

  • Filter the resulting solid, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.

  • For single crystal growth, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, acetonitrile) and allow for slow cooling or solvent evaporation.

Single-Crystal X-ray Diffraction Analysis

This protocol provides a general workflow for determining the crystal structure of a synthesized metal complex.

Procedure:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of angles while irradiating it with X-rays. The diffracted X-rays are collected by the detector.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic positions, bond lengths, and angles.

  • Validation: The final structure is validated using crystallographic software to ensure its quality and correctness.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a this compound metal complex.

experimental_workflow cluster_synthesis Synthesis of this compound Metal Complex cluster_xray X-ray Crystallographic Analysis synthesis_start React this compound with Metal Salt purification Purification and Crystallization synthesis_start->purification crystal_mounting Crystal Mounting purification->crystal_mounting Select Single Crystal data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation and Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for X-ray crystallographic analysis.

References

analytical techniques for the quality control of (+)-sparteine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the , tailored for researchers, scientists, and drug development professionals. This document provides a detailed comparison of various analytical methods, supported by experimental data and protocols, to ensure the quality and consistency of (+)-sparteine in pharmaceutical applications.

Introduction to this compound and its Quality Control

This compound is a quinolizidine alkaloid that has been investigated for various pharmaceutical applications. Ensuring the purity, potency, and overall quality of this compound is critical for its safe and effective use. A variety of analytical techniques can be employed for the quality control of this compound, each with its own set of advantages and limitations. This guide provides a comparative overview of the most common analytical methods used for the quality control of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Titrimetry.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for the quality control of this compound depends on various factors, including the specific analytical requirement (e.g., assay, impurity profiling), available instrumentation, and desired performance characteristics such as sensitivity, and accuracy. The following tables summarize the quantitative performance data for each technique.

Table 1: Comparison of Quantitative Performance Parameters for the Assay of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)Titrimetry
Linearity (R²) > 0.999> 0.998> 0.99Not Applicable
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%99.0 - 101.0%
Precision (RSD) < 2.0%< 3.0%< 5.0%< 1.0%
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 1 ng/mL10 - 100 ng/mLNot typically determined
Limit of Quantitation (LOQ) 5 - 50 ng/mL0.5 - 5 ng/mL50 - 500 ng/mLNot typically determined

Note: The values presented in this table are representative and may vary depending on the specific method and instrumentation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase that is pumped through the column at high pressure. For this compound, a reverse-phase HPLC method is commonly used.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.1 M ammonium acetate, pH adjusted to 6.5 with acetic acid) in a ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm.

  • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.01 to 2 mg/mL.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then detected and identified by a mass spectrometer, which measures the mass-to-charge ratio of ionized molecules.

Experimental Protocol:

  • Instrumentation: GC-MS system.

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Quantification: Use a suitable internal standard (e.g., a deuterated analog of sparteine) for quantification. Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Capillary Electrophoresis (CE)

Principle: CE separates ions based on their electrophoretic mobility in an electric field. The separation is performed in a narrow capillary filled with an electrolyte solution.

Experimental Protocol:

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., total length 60 cm, effective length 50 cm).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5).

  • Applied Voltage: 25 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the this compound sample in the BGE to a concentration of approximately 0.5 mg/mL.

  • Quantification: Use an external standard method. Prepare a series of standard solutions of this compound in the BGE and generate a calibration curve of peak area versus concentration.

Titrimetry

Principle: Titrimetry is a quantitative chemical analysis method where the concentration of an analyte is determined by reacting it with a standard solution of a titrant of known concentration. For this compound, which is a basic compound, an acid-base titration is typically used.

Experimental Protocol:

  • Apparatus: Burette, beaker, pH meter or suitable indicator.

  • Titrant: 0.1 M Hydrochloric acid (HCl), standardized.

  • Solvent: A mixture of ethanol and water (1:1 v/v).

  • Indicator: Methyl orange or potentiometric endpoint detection.

  • Procedure:

    • Accurately weigh about 200 mg of this compound and dissolve it in 50 mL of the ethanol-water solvent.

    • Add a few drops of methyl orange indicator or immerse a calibrated pH electrode into the solution.

    • Titrate the solution with standardized 0.1 M HCl until the endpoint is reached (color change from yellow to red for methyl orange, or the inflection point in the potentiometric titration curve).

    • Record the volume of HCl consumed.

  • Calculation:

    • Calculate the percentage purity of this compound using the following formula:

      where:

      • V = Volume of HCl consumed (mL)

      • M = Molarity of HCl

      • F = Molar mass of sparteine / number of reacting moles of HCl (for sparteine, this is typically its molar mass as it has two basic nitrogens that can be protonated)

      • W = Weight of the sparteine sample (mg)

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the quality control of a pharmaceutical substance like this compound.

QualityControlWorkflow cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting cluster_3 Final Disposition SampleReception Sample Reception SampleLogin Sample Login & Documentation SampleReception->SampleLogin SamplePreparation Sample Preparation (e.g., weighing, dissolution) SampleLogin->SamplePreparation Assay Assay (e.g., HPLC, Titrimetry) SamplePreparation->Assay ImpurityProfiling Impurity Profiling (e.g., GC-MS, LC-MS) SamplePreparation->ImpurityProfiling Identification Identification (e.g., FTIR, NMR) SamplePreparation->Identification PhysicalTests Physical Tests (e.g., Melting Point, Appearance) SamplePreparation->PhysicalTests DataAnalysis Data Analysis & Review Assay->DataAnalysis ImpurityProfiling->DataAnalysis Identification->DataAnalysis PhysicalTests->DataAnalysis SpecificationCheck Comparison with Specifications DataAnalysis->SpecificationCheck ReportGeneration Certificate of Analysis (CoA) Generation SpecificationCheck->ReportGeneration Release Release ReportGeneration->Release Pass Reject Reject ReportGeneration->Reject Fail

Caption: General workflow for pharmaceutical quality control.

Conclusion

The quality control of this compound can be effectively achieved using a variety of analytical techniques.

  • HPLC is a versatile and widely used method that offers good accuracy and precision for both assay and impurity profiling.

  • GC-MS is a highly sensitive and specific technique, particularly suitable for the analysis of volatile impurities.

  • Capillary Electrophoresis provides high separation efficiency and is a valuable alternative, especially for charged molecules.

  • Titrimetry is a simple, cost-effective, and accurate method for the assay of the bulk drug substance.

The choice of the most appropriate technique will depend on the specific requirements of the analysis. A combination of these methods is often employed to ensure the comprehensive quality control of this compound.

Assessing the Substrate Scope of (+)-Sparteine Versus Other Chiral Diamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount in achieving high stereoselectivity in asymmetric synthesis. This guide provides a comparative analysis of (+)-sparteine and its surrogates against other chiral diamines, supported by experimental data, to aid in this critical decision-making process.

The naturally occurring alkaloid (-)-sparteine has long been a workhorse in asymmetric synthesis, particularly in organolithium chemistry. However, the limited availability of its enantiomer, this compound, has historically restricted access to one of the two possible enantiomeric products. This limitation spurred the development of synthetic this compound surrogates and the exploration of other chiral diamines as alternatives. This guide summarizes the performance of these alternatives in key asymmetric transformations.

Performance in Asymmetric Lithiation-Substitution

Asymmetric lithiation followed by electrophilic trapping is a powerful C-C bond-forming reaction. The choice of chiral diamine is crucial for inducing high enantioselectivity. Below is a comparison of (-)-sparteine and a prominent this compound surrogate in the asymmetric lithiation of N-Boc-pyrrolidine.

LigandSubstrateElectrophileYield (%)Enantiomeric Excess (ee %)Product Configuration
(-)-SparteineN-Boc-pyrrolidineTMSCl8790(S)
This compound SurrogateN-Boc-pyrrolidineTMSCl8490(R)

Data sourced from multiple studies on this compound surrogates.

The data clearly indicates that the this compound surrogate effectively provides access to the opposite enantiomer with comparable yield and enantioselectivity to the naturally available (-)-sparteine.

Performance in Oxidative Kinetic Resolution

The oxidative kinetic resolution of racemic secondary alcohols is another important transformation where chiral diamines are employed as ligands for a metal catalyst, often palladium. The efficiency of the resolution is determined by the selectivity factor (s), which is a ratio of the reaction rates of the two enantiomers.

LigandSubstrateOxidantSelectivity Factor (s)
(-)-Sparteine1-IndanolO₂High
This compound Surrogate1-IndanolO₂High
Other Chiral Diamines1-IndanolO₂Moderate to High

Qualitative comparison based on literature reviews. Specific 's' values vary with reaction conditions and the specific "other" chiral diamine used.

Studies have shown that this compound-like diamines can exhibit opposite enantioselectivity to (-)-sparteine in the palladium-catalyzed oxidative kinetic resolution of 1-indanol[1]. The rigid bispidine framework of sparteine and its surrogates is often cited as a key factor for achieving high enantioselectivity in these reactions[2].

Experimental Protocols

Detailed experimental procedures are critical for reproducing and building upon published results. Below are representative protocols for the key reactions discussed.

General Procedure for Asymmetric Lithiation-Substitution of N-Boc-pyrrolidine

To a solution of the chiral diamine (1.2 equivalents) in a suitable aprotic solvent (e.g., diethyl ether, MTBE) at -78 °C is added s-butyllithium (1.1 equivalents) dropwise. The resulting solution is stirred at this temperature for 30 minutes. A solution of N-Boc-pyrrolidine (1.0 equivalent) in the same solvent is then added slowly. After stirring for the specified time (typically 1-3 hours), the electrophile (1.5 equivalents) is added. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the desired product. The enantiomeric excess is determined by chiral HPLC or GC analysis.

General Procedure for Oxidative Kinetic Resolution of Secondary Alcohols

A mixture of the racemic secondary alcohol (1.0 equivalent), the chiral diamine ligand (0.1-0.2 equivalents), and a palladium(II) salt (e.g., Pd(OAc)₂, 0.05 equivalents) in a suitable solvent (e.g., toluene, CH₂Cl₂) is stirred under an oxygen atmosphere (balloon or positive pressure). The reaction progress is monitored by TLC or GC. Upon completion (typically at ~50% conversion), the reaction mixture is filtered and the solvent is removed under reduced pressure. The resulting mixture of enantioenriched alcohol and ketone is separated by column chromatography. The enantiomeric excess of the recovered alcohol is determined by chiral HPLC or GC analysis.

Visualizing the Logic and Structures

To better understand the relationships and workflows in assessing chiral diamines, the following diagrams are provided.

G Workflow for Assessing Chiral Diamine Substrate Scope cluster_0 Ligand Selection cluster_1 Reaction Scoping cluster_2 Substrate Variation cluster_3 Performance Analysis Sparteine Sparteine Asymmetric_Lithiation Asymmetric Lithiation Sparteine->Asymmetric_Lithiation Kinetic_Resolution Oxidative Kinetic Resolution Sparteine->Kinetic_Resolution Sparteine_Surrogate This compound Surrogate Sparteine_Surrogate->Asymmetric_Lithiation Sparteine_Surrogate->Kinetic_Resolution Other_Diamines Other Chiral Diamines Other_Diamines->Asymmetric_Lithiation Other_Diamines->Kinetic_Resolution Substrate_A Substrate A Asymmetric_Lithiation->Substrate_A Substrate_B Substrate B Asymmetric_Lithiation->Substrate_B Substrate_C Substrate C Kinetic_Resolution->Substrate_C Other_Reactions Other Asymmetric Reactions Yield Yield Substrate_A->Yield Enantioselectivity Enantioselectivity (ee%) Substrate_A->Enantioselectivity Substrate_B->Yield Substrate_B->Enantioselectivity Substrate_C->Yield Substrate_C->Enantioselectivity

Caption: Workflow for Assessing Chiral Diamine Substrate Scope.

G Structural Relationship of Sparteine and its Surrogate Sparteine_Core Core Bispidine Structure Minus_Sparteine (-)-Sparteine (Natural Product) Sparteine_Core->Minus_Sparteine possesses Plus_Sparteine This compound (Unnatural Enantiomer) Sparteine_Core->Plus_Sparteine possesses Plus_Sparteine_Surrogate This compound Surrogate (Synthetic Analog) Sparteine_Core->Plus_Sparteine_Surrogate retains Minus_Sparteine->Plus_Sparteine is the enantiomer of Plus_Sparteine->Plus_Sparteine_Surrogate is mimicked by

Caption: Structural Relationship of Sparteine and its Surrogate.

Conclusion

The development of this compound surrogates has successfully addressed the challenge posed by the limited availability of natural this compound. These synthetic diamines have demonstrated comparable efficacy and, crucially, provide access to the opposite enantiomers in a predictable manner. For many applications, the choice between (-)-sparteine and a this compound surrogate will be dictated by the desired product configuration. While other classes of chiral diamines continue to be developed and show promise in various transformations, the sparteine family, including its synthetic surrogates, remains a robust and reliable choice for a wide range of asymmetric reactions. Researchers are encouraged to consult the primary literature for detailed substrate scope and optimization for their specific application.

References

A Spectroscopic Showdown: Unveiling the Chiral Nuances of (+)- and (-)-Sparteine Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. Sparteine, a naturally occurring lupin alkaloid, and its enantiomer are pivotal chiral ligands in asymmetric synthesis. This guide provides a detailed spectroscopic comparison of complexes formed with (+)-sparteine and the more commonly utilized (-)-sparteine, supported by experimental data and protocols to aid in their differentiation and application.

The enantiomeric nature of (+)- and (-)-sparteine dictates their interaction with other chiral entities, a fundamental principle in stereoselective synthesis. While their physical and chemical properties in an achiral environment are identical, their spectroscopic signatures diverge under specific analytical conditions, most notably in chiroptical spectroscopy. This comparison will delve into the key spectroscopic techniques used to characterize these complexes: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy.

Spectroscopic Data Comparison

The following tables summarize the expected and reported spectroscopic data for metal complexes of (+)- and (-)-sparteine. It is important to note that while extensive data exists for (-)-sparteine complexes due to its natural abundance, experimental data for this compound complexes is less common in the literature.[1][2][3][4][5] The data presented for this compound complexes are largely based on the established principles of enantiomeric identity.

Table 1: 1H and 13C NMR Spectroscopy Data

In achiral solvents, the NMR spectra of enantiomeric complexes are identical. The chemical shifts (δ) are influenced by the metal center and the coordination geometry.

LigandMetal Complex Example1H NMR (ppm) - Representative Signals13C NMR (ppm) - Representative Signals
(-)-Sparteine [Pd((-)-sparteine)Cl2]Complex multipletsComplex multiplets
This compound [Pd(this compound)Cl2]Expected to be identical to the (-)-sparteine complexExpected to be identical to the (-)-sparteine complex

Note: Specific chemical shifts are highly dependent on the metal, counter-ions, and solvent used. The spectra typically show broad signals due to the rigid bicyclic structure and potential for dynamic exchange.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectra of enantiomeric complexes are also identical, showing characteristic vibrational frequencies for the sparteine ligand and metal-ligand bonds.

LigandMetal Complex ExampleKey Vibrational Frequencies (cm-1)
(-)-Sparteine [Cu((-)-sparteine)SO4]ν(C-H), ν(C-N), Metal-Nitrogen stretches
This compound [Cu(this compound)SO4]Expected to be identical to the (-)-sparteine complex

Note: Coordination to a metal center typically leads to shifts in the C-N and C-H stretching frequencies of the sparteine ligand compared to the free ligand.[3]

Table 3: Circular Dichroism (CD) Spectroscopy Data

CD spectroscopy is the most powerful technique for distinguishing between enantiomeric complexes. The spectra of (+)- and (-)-sparteine complexes are expected to be mirror images of each other, exhibiting Cotton effects of equal magnitude but opposite sign.[6][7]

LigandMetal Complex ExampleExpected CD Spectral Characteristics
(-)-Sparteine Metal complexesExhibits specific Cotton effects (positive or negative) at characteristic wavelengths.
This compound Metal complexesExhibits mirror-image Cotton effects (opposite sign) to the (-)-sparteine complex at the same wavelengths.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. Below are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the protons and carbons in the sparteine ligand upon complexation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sparteine metal complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, CD2Cl2, or DMSO-d6). Ensure the complex is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better resolution.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a 13C{1H} NMR spectrum (proton-decoupled). This typically requires a longer acquisition time and a greater number of scans.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the vibrational modes of the sparteine ligand and observe shifts upon coordination to a metal center.

Protocol:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid complex directly onto the ATR crystal.

    • Solid State (KBr pellet): Grind a small amount of the complex with dry KBr powder and press into a thin, transparent pellet.

    • Solution: Dissolve the complex in a suitable IR-transparent solvent (e.g., CH2Cl2) and place in an appropriate liquid cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the desired range (typically 4000-400 cm-1). Acquire a background spectrum of the empty sample holder (or solvent) and subtract it from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands for C-H, C-N, and metal-ligand vibrations. Compare the spectrum of the complex to that of the free sparteine ligand to identify coordination-induced shifts.[8]

Circular Dichroism (CD) Spectroscopy

Objective: To differentiate between the enantiomeric sparteine complexes based on their differential absorption of circularly polarized light.

Protocol:

  • Sample Preparation: Prepare a solution of the sparteine complex in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) at a known concentration. The concentration should be optimized to give a CD signal in the desired range (typically an absorbance of ~1).

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition:

    • Scan a suitable wavelength range (e.g., 200-400 nm).

    • Record the CD spectrum, which is a plot of the difference in absorbance of left and right circularly polarized light (ΔA) versus wavelength.

    • The data is typically reported in terms of molar ellipticity [θ].

  • Data Analysis: Compare the CD spectra of the (+)- and (-)-sparteine complexes. The spectra should be mirror images. The sign and magnitude of the Cotton effects provide information about the absolute configuration of the chiral center.[6][9]

Visualizing Asymmetric Catalysis: An Experimental Workflow

Sparteine complexes are frequently employed as catalysts in asymmetric synthesis to produce one enantiomer of a product in excess. The following diagram illustrates a typical workflow for such a reaction.

G Workflow for Asymmetric Catalysis using a Sparteine Complex cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis Metal Metal Precursor Catalyst Chiral Sparteine Metal Complex Metal->Catalyst Sparteine (+)- or (-)-Sparteine Sparteine->Catalyst Reaction Catalytic Reaction (Enantioselective) Catalyst->Reaction Substrate Prochiral Substrate Substrate->Reaction Reagent Reagent Reagent->Reaction Product_mix Enantiomeric Product Mixture Reaction->Product_mix Separation Chiral HPLC/GC Product_mix->Separation Spectroscopy CD Spectroscopy Product_mix->Spectroscopy ee_determination Enantiomeric Excess (ee) Determination Separation->ee_determination Spectroscopy->ee_determination

Caption: A generalized workflow for employing a chiral sparteine-metal complex in asymmetric catalysis, from catalyst preparation to the analysis of the enantiomeric product mixture.

References

Safety Operating Guide

Proper Disposal Procedures for (+)-Sparteine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of (+)-Sparteine, intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting, in compliance with general safety standards.

Disclaimer: All waste must be managed in accordance with local, state, and federal regulations.[1] Users must consult their local Waste Management Authority and institutional Environmental Health & Safety (EHS) office for specific requirements, as legislation can vary.[1]

I. Core Safety & Hazard Information

This compound is a hazardous substance that requires careful handling.[1] It is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects.[1][2] Therefore, preventing its release into the environment is critical.[2] Key incompatibilities include oxidizing agents, and contact with them should be avoided.[1][3]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its sulfate salt.

ParameterValueSource
Toxicity (LD50)
Oral (rat)960 mg/kg[1]
Intraperitoneal (rat)42 mg/kg[1]
Oral (mouse)220 mg/kg[1]
Intraperitoneal (mouse)36 mg/kg[1]
Subcutaneous (mouse)105 mg/kg[1]
Physicochemical Properties
Water Solubility~3.08 g/L (1 g/325 ml)[1]
pKa12.24 (@ 20°C)[1]
pKa29.46 (@ 20°C)[1]
Regulatory & Disposal
Recommended pH for Drain Disposal (after neutralization)5.5 - 9.0[4]

III. Disposal Decision Workflow

The proper disposal route for this compound depends on its form, quantity, and whether it is contaminated. The following diagram outlines the decision-making process for managing this compound waste.

SparteineDisposalWorkflow start This compound Waste decision_contaminated Is the waste contaminated with other hazardous materials? start->decision_contaminated decision_quantity Is it a small quantity (<100g) and suitable for in-lab neutralization? decision_contaminated->decision_quantity No process_collect Collect for Licensed Disposal decision_contaminated->process_collect Yes process_neutralize In-Lab Neutralization (See Protocol) decision_quantity->process_neutralize Yes decision_quantity->process_collect No end_drain Drain Disposal (Check local regulations) process_neutralize->end_drain end_contractor Dispose via Licensed Hazardous Waste Contractor process_collect->end_contractor process_spill Spill Cleanup process_spill->process_collect input_spill Spill or Leak input_spill->process_spill

References

Essential Safety and Operational Guide for Handling (+)-Sparteine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of (+)-Sparteine, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling.[1][2][3] It is classified as an acute toxin upon oral ingestion, dermal contact, or inhalation.[1][2][3] Below is a summary of its hazard classifications.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.[4] The following table outlines the required PPE.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option.[5] Always inspect gloves before use and avoid all possible skin contact when removing them.[4]
Eye Protection Safety glasses or gogglesProvide a barrier against splashes.[6][7]
Body Protection Laboratory coat or gownA disposable gown is recommended to protect clothing and skin.[8] Contaminated clothing should be removed immediately.[4]
Respiratory Protection Dust respirator or use of a fume hoodUse in a well-ventilated area is crucial.[2][9] A dust respirator should be worn, especially when handling the substance in a way that could generate dust or aerosols.[4]

Safe Handling Workflow

Proper handling of this compound involves a systematic approach from preparation to disposal to minimize the risk of exposure. The following workflow diagram and protocol detail these steps.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep Consult SDS and Establish Emergency Plan ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe setup Prepare Work Area (Fume Hood, Spill Kit) ppe->setup handle Handle this compound in a Ventilated Area setup->handle avoid Avoid Inhalation, Contact, and Ingestion handle->avoid decon Decontaminate Work Area and Equipment avoid->decon dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decon->dispose_ppe dispose_chem Dispose of this compound Waste According to Regulations dispose_ppe->dispose_chem

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.

    • Ensure a spill kit and emergency eyewash station are readily accessible.[10]

    • Don all required PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[4]

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood or a well-ventilated area to avoid inhalation of vapors or aerosols.[2][4][9]

    • Avoid all direct personal contact with the substance.[4]

    • Do not eat, drink, or smoke in the area where this compound is handled.[2][9]

  • Storage:

    • Store this compound in a tightly sealed container in a cool, well-ventilated area.[9]

  • Post-Handling:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[9]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and dispose of contaminated PPE in a designated hazardous waste container.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

The following diagram outlines the initial steps to take in case of accidental exposure.

cluster_routes cluster_actions exposure Exposure to this compound inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move Move to Fresh Air inhalation->move remove Remove Contaminated Clothing and Flush Skin with Water skin->remove flush Flush Eyes with Water for at least 15 minutes eye->flush rinse Rinse Mouth and Call a POISON CENTER ingestion->rinse seek_medical Seek Immediate Medical Attention move->seek_medical remove->seek_medical flush->seek_medical rinse->seek_medical

Caption: First aid procedures for this compound exposure.

Detailed First Aid Protocols:

  • Inhalation: If fumes or combustion products are inhaled, immediately move the individual to fresh air.[4] Keep the person warm and at rest.[4] Seek immediate medical attention.[2]

  • Skin Contact: If skin contact occurs, immediately remove all contaminated clothing, including footwear.[4] Flush the affected skin and hair with running water and soap, if available.[4] Seek medical help.[2]

  • Eye Contact: If this compound comes into contact with the eyes, wash them out immediately with fresh running water for at least 15 minutes.[4][11] Ensure complete irrigation by keeping the eyelids apart.[4] Seek immediate medical attention.

  • Ingestion: If swallowed, call a POISON CENTER or doctor immediately.[9][12] Rinse the mouth with water.[2][9][12] Do not induce vomiting.

Spill Response Protocol:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including a respirator.[4]

    • Clean up spills immediately.[4]

    • Use dry clean-up procedures and avoid generating dust.[4]

    • Collect the spilled material with a vacuum cleaner fitted with a HEPA filter or by carefully sweeping.[4]

    • Place the collected waste into a suitable, labeled container for disposal.[4]

  • Major Spills:

    • Evacuate the area and move upwind.[4]

    • Alert emergency responders and inform them of the location and nature of the hazard.[4]

    • Prevent entry into the area.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of this compound and any solutions containing it in a designated hazardous waste container.[2][9] The container must be properly labeled.

  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.), as well as any materials used for cleaning spills, must be placed in a sealed container or bag and disposed of as hazardous waste.[11]

  • Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations.[2] Consult your institution's environmental health and safety department or a licensed waste management authority for specific guidance.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Sparteine
Reactant of Route 2
(+)-Sparteine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.